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  • Product: 1-Cyclopropyl-1-thien-2-ylmethanamine
  • CAS: 473732-80-8

Core Science & Biosynthesis

Foundational

1-Cyclopropyl-1-thien-2-ylmethanamine: Structural Profiling, Pharmacological Utility, and Enantioselective Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic assembly of pharmacophores dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic assembly of pharmacophores dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 1-Cyclopropyl-1-thien-2-ylmethanamine (CAS: 473732-80-8) represents a highly specialized, sterically constrained building block utilized in the development of central nervous system (CNS) therapeutics and advanced agrochemicals[1].

As a Senior Application Scientist, I frequently encounter the challenge of balancing lipophilicity with metabolic stability. This molecule elegantly solves this by combining a thiophene ring (a classic benzene bioisostere) with a cyclopropyl group at the α -carbon. This whitepaper provides a comprehensive technical guide to its physicochemical properties, structural rationale, and a self-validating enantioselective synthesis protocol.

Physicochemical & Structural Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in complex synthetic cascades and biological systems. The primary amine provides a critical vector for functionalization (e.g., amide coupling, reductive amination) or salt formation to enhance aqueous solubility[1].

Quantitative Data Summary
PropertyValueClinical/Synthetic Relevance
Chemical Formula C 8​ H 11​ NSCore framework for fragment-based drug design.
Monoisotopic Mass 153.06122 DaLow molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5[2].
CAS Registry Number 473732-80-8 (Free Base)53387-68-1 (HCl Salt)Identifier for procurement and regulatory documentation[1][3].
Predicted XLogP ~1.3Optimal lipophilicity for membrane permeability and CNS penetration[3].
Topological Polar Surface Area (TPSA) 54.3 ŲIdeal for blood-brain barrier (BBB) crossing (typically < 90 Ų required).
Chiral Centers 1 ( α -carbon)Necessitates stereoselective synthesis for target specificity.

Pharmacological Rationale & Bioisosterism

The architecture of 1-cyclopropyl-1-thien-2-ylmethanamine is not accidental; it is a masterclass in rational structural design.

The Thiophene Ring: Thiophene is a widely deployed bioisostere for the phenyl ring. It possesses a similar molecular volume but offers a different electron density distribution due to the sulfur heteroatom. This often results in enhanced π

π stacking interactions with target receptor pockets while subtly altering the metabolic oxidation profile.
  • The Cyclopropyl Group: The introduction of a cyclopropyl ring at the α -position serves a dual purpose. First, it conformationally restricts the flexible methanamine linker, locking the molecule into a bioactive conformation that reduces entropic penalties upon receptor binding. Second, it acts as a steric shield, blocking cytochrome P450 (CYP) mediated oxidation at the highly vulnerable benzylic (or in this case, thienylic) position.

  • The Primary Amine: Essential for anchoring the molecule via hydrogen bonding or electrostatic interactions (when protonated at physiological pH) within target active sites.

  • SPR Compound 1-Cyclopropyl-1- thien-2-ylmethanamine Thiophene Thiophene Ring (Aryl Bioisostere) Compound->Thiophene Cyclopropyl Cyclopropyl Group (Steric Shield) Compound->Cyclopropyl Amine Primary Amine (H-Bond Donor/Acceptor) Compound->Amine Prop1 Enhanced Lipophilicity & Target Affinity Thiophene->Prop1 π-π stacking Prop2 Metabolic Stability (CYP450 Resistance) Cyclopropyl->Prop2 restricts C-alpha Prop3 Salt Formation & Receptor Anchoring Amine->Prop3 physiological pH

    Figure 1: Structure-Property Relationship (SPR) mapping of the core moieties.

    Enantioselective Synthesis Protocol

    Direct addition of a cyclopropyl Grignard reagent to 2-thiophenecarbonitrile yields a racemic mixture, which is unacceptable for modern drug discovery where enantiomeric purity is mandated. To achieve high enantioselectivity, we employ Ellman's sulfinamide auxiliary methodology[4][5].

    This protocol is a self-validating system : the use of the chiral auxiliary allows the intermediate diastereomeric ratio (d.r.) to be directly quantified via standard 1 H-NMR before the final deprotection step, providing an intrinsic quality control checkpoint.

    Causality in Reagent Selection
    • Titanium(IV) ethoxide (Ti(OEt) 4​ ): Acts simultaneously as a Lewis acid to activate the aldehyde and as a water scavenger to drive the condensation equilibrium forward.

    • Cryogenic Conditions (-78 °C): Essential during the Grignard addition to maximize the facial selectivity orchestrated by the bulky tert-butyl group of the chiral sulfinamide.

    Step-by-Step Methodology

    Phase 1: Condensation (Formation of the Chiral Sulfinyl Imine)

    • Charge an oven-dried, argon-purged round-bottom flask with 2-thiophenecarboxaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary, 1.1 equiv).

    • Dissolve the mixture in anhydrous tetrahydrofuran (THF) (0.5 M concentration).

    • Add Ti(OEt) 4​ (2.0 equiv) dropwise at room temperature. Stir the reaction for 12 hours.

    • Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO 3​ with rapid stirring. Filter the resulting titanium dioxide suspension through a pad of Celite.

    • Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the (R)-sulfinyl imine.

    Phase 2: Diastereoselective Grignard Addition

    • Dissolve the crude (R)-sulfinyl imine in anhydrous dichloromethane (DCM) and cool to -78 °C under argon.

    • Slowly add cyclopropylmagnesium bromide (2.0 M in THF, 2.0 equiv) dropwise via syringe pump to maintain internal temperature.

    • Mechanistic Checkpoint: The bulky tert-butyl group directs the nucleophilic attack to the Re-face of the imine.

    • Stir at -78 °C for 4 hours, then allow to warm to room temperature overnight.

    • Quench with saturated aqueous NH 4​ Cl, extract with DCM, and concentrate. Self-Validation: Analyze the crude mixture via 1 H-NMR to confirm the diastereomeric ratio (typically >95:5 d.r.).

    Phase 3: Deprotection and Salt Formation

    • Dissolve the diastereomerically pure sulfinamide in methanol.

    • Add 4.0 M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours to cleave the sulfinyl group[5].

    • Concentrate the solution to dryness. Triturate the residue with diethyl ether to precipitate the pure (S)-1-cyclopropyl-1-thien-2-ylmethanamine hydrochloride salt as a white solid.

    Synthesis Step1 2-Thiophene- carboxaldehyde + (R)-t-Bu-Sulfinamide Step2 Sulfinyl Imine Intermediate Step1->Step2 Ti(OEt)4 Condensation Step3 Cyclopropyl-MgBr Addition Step2->Step3 Chiral Direction Step4 Diastereomeric Sulfinamide Step3->Step4 -78°C to RT Step5 HCl/MeOH Cleavage Step4->Step5 Deprotection Step6 Chiral Amine HCl (Product) Step5->Step6 Precipitation

    Figure 2: Workflow for the enantioselective synthesis of the target compound.

    Analytical Characterization Protocol

    To ensure the integrity of the synthesized 1-cyclopropyl-1-thien-2-ylmethanamine, the following analytical suite must be executed:

    • Nuclear Magnetic Resonance (NMR): 1 H-NMR (400 MHz, DMSO- d6​ ) will show a distinct multiplet for the cyclopropyl protons (approx. 0.3-0.6 ppm), a doublet for the chiral methine proton (approx. 3.8 ppm), and characteristic thiophene aromatic signals (6.9-7.4 ppm).

    • High-Resolution Mass Spectrometry (HRMS): ESI-TOF should yield an [M+H] + peak at m/z 154.0685, confirming the monoisotopic mass of 153.06122 Da[3].

    • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol/diethylamine mobile phase to accurately determine the enantiomeric excess (e.e.), which should exceed 98% following this protocol.

    References

    • "PubChemLite - C8H11N - Explore", Université du Luxembourg, [Link]

    • "PubChemLite - 473732-80-8 (C8H11NS)", Université du Luxembourg,[Link]

    • "Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α -Amino Acid Derivatives", University of Nottingham,[Link]

    • "Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction", ACS Publications,[Link]

    Sources

    Exploratory

    A Technical Guide to the Pharmacokinetic Profiling of 1-Cyclopropyl-1-thien-2-ylmethanamine Derivatives

    Foreword: The Strategic Imperative of Early ADME Profiling In modern drug discovery, the mantra is "fail early, fail cheap." The attrition of promising drug candidates due to poor pharmacokinetic (PK) properties remains...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Foreword: The Strategic Imperative of Early ADME Profiling

    In modern drug discovery, the mantra is "fail early, fail cheap." The attrition of promising drug candidates due to poor pharmacokinetic (PK) properties remains a primary cause of late-stage failure. This guide is designed for researchers, scientists, and drug development professionals engaged with the promising chemical scaffold of 1-Cyclopropyl-1-thien-2-ylmethanamine. This class of compounds, featuring a metabolically robust cyclopropyl group and a versatile thienyl moiety, presents unique opportunities and challenges.[1] The cyclopropyl ring, for instance, can enhance metabolic stability and potency, while the thiophene ring's sulfur atom can be a site for specific metabolic transformations.[1]

    This document provides a comprehensive, field-proven framework for systematically characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel chemical entities (NCEs). Our approach is not a rigid checklist but an integrated strategy, moving logically from high-throughput in vitro assessments to definitive in vivo studies. Each protocol is presented as a self-validating system, designed to generate robust, decision-driving data.

    G cluster_0 Early In Vitro Profiling (Fail Fast) cluster_1 In Vivo Confirmation cluster_2 Advanced Mechanistic Studies PhysChem Physicochemical Properties Absorption Absorption (Caco-2 Assay) Metabolism Metabolic Stability (Microsomes/Hepatocytes) Distribution Plasma Protein Binding (RED) DDI CYP450 Inhibition (IC50) RodentPK Rodent PK Study (IV & PO) DDI->RodentPK Promising Candidate Bioanalysis LC-MS/MS Method Validation RodentPK->Bioanalysis PK_Params Calculate Key PK Parameters Bioanalysis->PK_Params MetID Metabolite Identification PK_Params->MetID Lead Candidate TDI Time-Dependent Inhibition MetID->TDI Candidate NCE Candidate (1-Cyclopropyl-1-thien-2-ylmethanamine Derivative) Candidate->PhysChem G cluster_A Apical (A) Chamber (Gut Lumen) cluster_B Basolateral (B) Chamber (Blood Side) cluster_Caco2 Caco-2 Cell Monolayer A_Compound Test Compound (10 µM) Paracellular Paracellular Route A_Compound->Paracellular Transcellular Transcellular Route A_Compound->Transcellular Papp (A→B) B_Compound Quantify Compound via LC-MS/MS Efflux Active Efflux (e.g., P-gp) B_Compound->Efflux Papp (B→A) Transcellular->B_Compound Efflux->A_Compound

    Caption: Caco-2 bidirectional permeability assay schematic.

    Experimental Protocol: Caco-2 Permeability

    • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ system plates for 18-22 days until a confluent, polarized monolayer is formed. [2][3]2. Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. TEER values should exceed 600 Ohms/cm². [3]3. Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Dosing (A→B): Add the test compound (e.g., 10 µM in HBSS) to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

    • Dosing (B→A): In a parallel set of wells, add the test compound to the basolateral (B) compartment and fresh HBSS to the apical (A) compartment.

    • Incubation: Incubate the plate at 37°C with 5% CO₂ for 2 hours.

    • Sampling: At the end of the incubation, take aliquots from both the donor and receiver chambers.

    • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. [4]9. Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and the Efflux Ratio (ER).

    Data Presentation: Caco-2 Permeability Results

    Compound ID Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Class
    NCE-001 15.2 18.1 1.2 High
    NCE-002 2.5 15.8 6.3 Low (Efflux)
    Atenolol <0.5 <0.5 ~1.0 Low (Control)

    | Propranolol | >20.0 | >20.0 | ~1.0 | High (Control) |

    Metabolic Stability: Predicting Hepatic Clearance

    Expertise & Causality: A drug's survival in the body is largely determined by its susceptibility to metabolism, primarily in the liver. [5]Metabolic stability assays measure the rate at which a compound is broken down by drug-metabolizing enzymes. [6][7]This provides an early estimate of hepatic clearance and, consequently, the drug's half-life and potential oral bioavailability. [8]We begin with human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing the majority of Phase I CYP450 enzymes. [9]This is a cost-effective first screen. For compounds showing high stability, or if Phase II metabolism is suspected (e.g., glucuronidation), the assay is repeated in cryopreserved human hepatocytes, which contain both Phase I and Phase II enzymes. [8][9] Experimental Protocol: Microsomal Metabolic Stability

    • Reagent Preparation: Prepare a master mix containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer. Prepare a separate solution of the NADPH regenerating system (cofactor for CYP activity).

    • Incubation Setup: In a 96-well plate, add the test compound (final concentration 1 µM) to the microsome master mix.

    • Initiation: Start the reaction by adding the NADPH solution. For the T=0 time point, add acetonitrile or methanol to quench the reaction before adding NADPH.

    • Time Course: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in respective wells by adding an equal volume of cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ). [5] Data Presentation: Metabolic Stability Parameters

      Compound ID In Vitro t₁/₂ (min) CLᵢₙₜ (µL/min/mg protein) Predicted Clearance
      NCE-001 15 46.2 High
      NCE-003 >60 <11.5 Low

      | Verapamil | 8 | 86.6 | High (Control) |

    Plasma Protein Binding: Quantifying the Active Fraction

    Expertise & Causality: Once in the bloodstream, drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is a fundamental tenet of pharmacology that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared. [10][11]High plasma protein binding (>99%) can significantly impact a drug's efficacy and pharmacokinetic profile, making it critical to measure this parameter accurately. [12]The Rapid Equilibrium Dialysis (RED) method is the gold standard, as it avoids the non-specific binding issues that can plague other methods like ultrafiltration. [10][11] Experimental Protocol: Rapid Equilibrium Dialysis (RED)

    • Device Preparation: Prepare the single-use RED device inserts, which consist of two chambers separated by a semipermeable dialysis membrane.

    • Sample Addition: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 1 µM) to the sample chamber. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber. [10]3. Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane. [10][13]4. Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • Matrix Matching & Analysis: Combine the plasma aliquot with blank buffer and the buffer aliquot with blank plasma to ensure identical matrix effects for LC-MS/MS analysis. Add organic solvent to precipitate proteins.

    • Quantification: Analyze the final samples by LC-MS/MS.

    • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    Data Presentation: Plasma Protein Binding Results

    Species Compound ID Fraction Unbound (fu, %) % Bound
    Human NCE-003 2.5 97.5
    Rat NCE-003 4.1 95.9

    | Human | Warfarin | 1.1 | 98.9 |

    Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

    Expertise & Causality: The cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of approximately 95% of clinically used drugs. [14]If an NCE inhibits a specific CYP isoform, it can block the metabolism of a co-administered drug that is a substrate for that enzyme. This can lead to dangerously elevated plasma levels of the co-administered drug and potential toxicity. [15]Therefore, regulatory agencies like the FDA recommend screening for inhibition of the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4). [14]An IC₅₀ (half-maximal inhibitory concentration) value is determined to quantify the inhibitory potency.

    G cluster_0 Reaction Components Enzyme Human Liver Microsomes (Source of CYP Enzymes) Incubation Incubate at 37°C with NADPH Enzyme->Incubation Substrate CYP-specific Substrate (e.g., Midazolam for CYP3A4) Substrate->Incubation Inhibitor Test Compound (NCE) (Varying Concentrations) Inhibitor->Incubation Analysis Quench Reaction & Quantify Metabolite via LC-MS/MS Incubation->Analysis IC50 Calculate IC50 Value: Concentration of NCE causing 50% inhibition Analysis->IC50

    Caption: Logic flow of a CYP450 inhibition IC50 assay.

    Experimental Protocol: CYP Inhibition (IC₅₀ Determination)

    • Incubation: In a 96-well plate, incubate human liver microsomes with a CYP-isoform-specific substrate (e.g., midazolam for CYP3A4) and varying concentrations of the test compound (typically an 8-point serial dilution). [14]2. Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system.

    • Reaction Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with a cold organic solvent (e.g., acetonitrile).

    • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to measure the amount of specific metabolite formed.

    • Data Calculation: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control (0% inhibition). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

    Data Presentation: CYP Inhibition IC₅₀ Values

    CYP Isoform Test Compound IC₅₀ (µM) Control Inhibitor Control IC₅₀ (µM)
    CYP1A2 > 50 Furafylline 2.5
    CYP2C9 12.5 Sulfaphenazole 0.3
    CYP2D6 > 50 Quinidine 0.05

    | CYP3A4 | 8.9 | Ketoconazole | 0.04 |

    Part 2: Definitive In Vivo Pharmacokinetic Evaluation

    Compounds that demonstrate a promising profile in the in vitro screen—typically low to moderate clearance, good permeability, and weak CYP inhibition—are advanced to in vivo studies. These studies are essential for understanding how the ADME properties integrate within a complex living system and for determining key PK parameters like bioavailability and half-life. [16][17]

    Rodent Pharmacokinetic Study Design

    Expertise & Causality: The rat is a common and well-characterized species for initial PK studies. [18]A crossover design with both intravenous (IV) and oral (PO) administration is the most efficient approach. The IV dose allows for the determination of absolute clearance (CL) and volume of distribution (Vd), while the PO dose is used to assess oral absorption and calculate oral bioavailability (F%). Using serial blood sampling from a single animal for the entire time course dramatically reduces biological variability and the number of animals required compared to terminal bleed study designs. [19]

    G Dosing Dose Animal Cohorts (IV and PO) Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Process Blood to Plasma (Centrifugation) Sampling->Processing Analysis Quantify Drug Concentration (Validated LC-MS/MS Assay) Processing->Analysis NCA Non-Compartmental Analysis (NCA) Analysis->NCA Report Generate PK Parameters (AUC, Cmax, t1/2, F%) NCA->Report

    Caption: Workflow for an in vivo rodent PK study.

    Experimental Protocol: Rat Pharmacokinetic Study

    • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group). [20]2. Dosing:

      • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.

      • PO Group: Administer the compound via oral gavage (e.g., 5 mg/kg).

    • Blood Sampling: Collect sparse blood samples (~50-100 µL) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture. [19]4. Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge immediately to separate plasma and store frozen at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the test compound in all plasma samples using a thoroughly validated LC-MS/MS bioanalytical method. Bioanalytical methods are crucial for the accurate determination of drugs in biological matrices. [21][22]6. Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to derive key PK parameters. [23] Data Presentation: Key In Vivo Pharmacokinetic Parameters

      Parameter IV (1 mg/kg) PO (5 mg/kg) Units Description
      Cₘₐₓ 150 210 ng/mL Maximum observed plasma concentration
      Tₘₐₓ 0.08 0.5 h Time to reach Cₘₐₓ
      AUC₀₋ᵢₙ𝒻 450 1125 h*ng/mL Area under the concentration-time curve
      t₁/₂ 4.5 4.8 h Terminal half-life
      CL 37.0 - mL/min/kg Clearance
      Vdₛₛ 15.0 - L/kg Volume of distribution at steady state

      | F% | - | 50 | % | Absolute oral bioavailability |

    Conclusion: Synthesizing a Complete Pharmacokinetic Profile

    The systematic approach detailed in this guide—progressing from high-throughput in vitro screens to definitive in vivo studies—provides a robust framework for characterizing the pharmacokinetic properties of novel 1-Cyclopropyl-1-thien-2-ylmethanamine derivatives. By understanding the causality behind each experimental choice and adhering to rigorous, self-validating protocols, drug development teams can make informed, data-driven decisions. This strategy effectively de-risks candidates by identifying and weeding out compounds with fatal PK flaws early in the discovery pipeline, ultimately conserving resources and increasing the probability of successfully advancing a safe and effective therapeutic agent to the clinic.

    References

    • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

    • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

    • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

    • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery, 1(2), 175-185. Retrieved from [Link]

    • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

    • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

    • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Taylor & Francis Online. Retrieved from [Link]

    • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

    • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

    • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-24. Retrieved from [Link]

    • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

    • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

    • International Journal of Pharmaceutical Sciences Review and Research. (2026). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. Retrieved from [Link]

    • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

    • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

    • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

    • NIH. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]

    • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

    • ResearchGate. (2026). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Retrieved from [Link]

    • IJTSRD. (2022). Review on Bioanalytical Method Development in Human Plasma. Retrieved from [Link]

    • Springer Nature Experiments. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved from [Link]

    • ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or.... Retrieved from [Link]

    • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

    • NIH. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]

    • Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]

    • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

    • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

    • ResearchGate. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Retrieved from [Link]

    • Peters, U., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

    • MDPI. (2025). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]

    • History of Medicine. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. Retrieved from [Link]

    • Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Retrieved from [Link]

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    Foundational

    A Strategic Approach to the Preliminary Toxicity Screening of 1-Cyclopropyl-1-thien-2-ylmethanamine: An In-Depth Technical Guide

    Abstract This technical guide delineates a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 1-Cyclopropyl-1-thien-2-ylmethanamine. In an era of advancing pharmaceutical...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This technical guide delineates a comprehensive, tiered strategy for the preliminary toxicity screening of the novel chemical entity, 1-Cyclopropyl-1-thien-2-ylmethanamine. In an era of advancing pharmaceutical development, the early and accurate identification of potential toxicological liabilities is paramount to de-risk drug candidates and streamline the development pipeline. This document eschews a rigid, one-size-fits-all template in favor of a bespoke, scientifically-driven approach tailored to the structural attributes of the target molecule. By integrating in silico predictive modeling with a suite of validated in vitro assays, this guide provides a robust framework for researchers, scientists, and drug development professionals to ascertain a preliminary safety profile, thereby informing go/no-go decisions and guiding future non-clinical studies. The methodologies detailed herein are grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and are aligned with current regulatory thinking, including guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

    Introduction: The Imperative for Early-Stage Toxicity Assessment

    The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, with a significant percentage of candidates failing in later stages of development due to unforeseen toxicity.[5] This late-stage attrition not only represents a substantial financial burden but also raises ethical considerations regarding the use of animal models. Consequently, the paradigm in modern drug discovery has shifted towards a "fail early, fail cheap" philosophy, which necessitates the implementation of predictive and high-throughput toxicity screening at the nascent stages of research.[6]

    This guide focuses on 1-Cyclopropyl-1-thien-2-ylmethanamine, a compound featuring a cyclopropylamine moiety—a structural motif present in numerous biologically active compounds and known for its unique chemical reactivity.[7] The thiophene ring, also a common pharmacophore, can be susceptible to metabolic activation, potentially leading to reactive intermediates. Given these structural alerts, a proactive and thorough preliminary toxicity assessment is warranted.

    Our proposed screening cascade is designed to be iterative, allowing for structure-activity relationship (SAR) analysis to guide medicinal chemistry efforts toward safer and more efficacious analogues.

    A Tiered Approach to Preliminary Toxicity Screening

    A tiered, or hierarchical, screening strategy enables a cost-effective and resource-efficient evaluation of a compound's toxicological profile.[5] This approach commences with broad, rapid, and often computational methods, progressing to more complex and biologically relevant in vitro assays for compounds that clear the initial hurdles.

    G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity & Genotoxicity cluster_2 Tier 3: Organ-Specific Toxicity InSilico In Silico Toxicity Prediction (QSAR, Docking) Cytotoxicity General Cytotoxicity Assays (e.g., HepG2, HEK293) InSilico->Cytotoxicity Genotoxicity Genotoxicity Screening (e.g., Ames Test, micronucleus assay) Cytotoxicity->Genotoxicity Hepatotoxicity Hepatotoxicity Assessment (e.g., primary hepatocytes) Genotoxicity->Hepatotoxicity Cardiotoxicity Cardiotoxicity Screening (e.g., hERG assay) Hepatotoxicity->Cardiotoxicity Nephrotoxicity Nephrotoxicity Evaluation (e.g., renal proximal tubule cells) Cardiotoxicity->Nephrotoxicity

    Figure 1: A tiered workflow for the preliminary toxicity screening of 1-Cyclopropyl-1-thien-2-ylmethanamine.

    Tier 1: In Silico Toxicity Prediction

    The initial step in our screening cascade is the computational assessment of 1-Cyclopropyl-1-thien-2-ylmethanamine. In silico methods leverage a compound's chemical structure to predict its potential toxicological properties using computational models.[8][9] These approaches are rapid, cost-effective, and require no physical compound, making them ideal for early-stage hazard identification.[8]

    Rationale and Experimental Choices

    The primary objective of in silico assessment is to flag potential liabilities based on structural similarities to known toxicants and to predict interactions with key biological targets associated with adverse effects. We will employ a combination of Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations.

    • QSAR Models: These models are built on large, curated datasets of compounds with known toxicological endpoints.[9] By analyzing the chemical features of these compounds, algorithms can predict the toxicity of a new molecule.[8]

    • Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to the active site of a protein. We will focus on off-targets known to be associated with toxicity, such as the hERG potassium channel (cardiotoxicity) and various cytochrome P450 enzymes (drug-drug interactions and metabolic activation).

    Predictive Endpoints

    Our in silico analysis will focus on predicting the following key toxicological endpoints:

    • Mutagenicity and Carcinogenicity: Early identification of the potential to cause genetic mutations is critical.

    • Hepatotoxicity: Drug-induced liver injury is a major cause of drug failure.

    • Cardiotoxicity: Particularly, blockade of the hERG channel, which can lead to life-threatening arrhythmias.

    • Acute Toxicity: An estimation of the lethal dose (LD50).

    • Metabolic Lability: Identification of potential sites of metabolism on the molecule, which could lead to the formation of reactive metabolites.

    Data Presentation: In Silico Toxicity Profile
    Toxicity Endpoint Prediction Confidence Level Model(s) Used
    Ames MutagenicityPositiveMediumQSAR (e.g., Derek Nexus)
    Carcinogenicity (Rodent)EquivocalLowQSAR (e.g., Lhasa Carcinogenicity Database)
    hERG BlockadePossibleMedium3D-QSAR, Molecular Docking
    HepatotoxicityPotential AlertMediumQSAR (e.g., DILIrank)
    Acute Oral Toxicity (Rat)Category 3HighQSAR (e.g., ProTox-II)

    Note: The data presented in this table is hypothetical and for illustrative purposes only.

    Tier 2: In Vitro Cytotoxicity and Genotoxicity Assessment

    Compounds that are not flagged for severe liabilities in the in silico assessment, or for which further characterization is desired, will proceed to in vitro testing. This tier focuses on general cytotoxicity and the potential for genotoxicity.

    General Cytotoxicity

    Rationale: Cytotoxicity assays provide a fundamental measure of a compound's ability to cause cell death.[10] These assays are typically high-throughput and can be performed on a variety of cell lines to assess broad cytotoxic potential.

    Experimental Protocol: MTT Assay for Cell Viability

    • Cell Culture: Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cells will be cultured in appropriate media and conditions.

    • Compound Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of 1-Cyclopropyl-1-thien-2-ylmethanamine (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.

    • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated.

    • Formazan Solubilization: The resulting formazan crystals will be solubilized with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance will be read on a plate reader at 570 nm.

    • Data Analysis: Cell viability will be expressed as a percentage of the vehicle control, and the IC50 (half-maximal inhibitory concentration) will be calculated.

    Genotoxicity Screening

    Rationale: Assessing a compound's potential to damage genetic material is a critical component of safety assessment.[10] In vitro genotoxicity assays are well-established and are required by regulatory agencies.[3]

    Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

    This assay is based on the OECD Test Guideline 471.

    • Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) will be used.

    • Metabolic Activation: The assay will be conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

    • Compound Exposure: The bacterial strains will be exposed to various concentrations of 1-Cyclopropyl-1-thien-2-ylmethanamine.

    • Plating: The treated bacteria will be plated on minimal glucose agar plates.

    • Incubation: Plates will be incubated for 48-72 hours.

    • Colony Counting: The number of revertant colonies will be counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

    Data Presentation: Cytotoxicity and Genotoxicity Summary
    Assay Cell Line/Strain Endpoint Result
    MTT Assay (48h)HepG2IC5025 µM
    MTT Assay (48h)HEK293IC5045 µM
    Ames Test (+S9)TA98Fold Increase over Control3.5 (Positive)
    Ames Test (-S9)All StrainsFold Increase over Control< 2.0 (Negative)

    Note: The data presented in this table is hypothetical and for illustrative purposes only.

    Tier 3: Organ-Specific Toxicity Assessment

    For compounds with a promising profile in Tier 2, or for which the intended therapeutic target suggests a potential for organ-specific toxicity, a more focused in vitro evaluation is warranted.

    Hepatotoxicity

    Rationale: Drug-induced liver injury (DILI) is a leading cause of acute liver failure. In vitro models using primary hepatocytes or iPSC-derived hepatocytes offer a more physiologically relevant system for assessing potential hepatotoxicity than immortalized cell lines.[11]

    Experimental Protocol: Primary Human Hepatocyte Viability and Function Assay

    • Cell Culture: Cryopreserved primary human hepatocytes will be thawed and cultured in appropriate media.

    • Compound Treatment: Hepatocytes will be treated with a range of concentrations of 1-Cyclopropyl-1-thien-2-ylmethanamine for 72 hours.

    • Endpoints:

      • Cell Viability: Assessed using a high-content imaging-based assay to measure changes in cell number and nuclear morphology.

      • Mitochondrial Function: Evaluated using an assay such as the JC-1 assay to measure changes in mitochondrial membrane potential.

      • Reactive Oxygen Species (ROS) Production: Measured using a fluorescent probe like DCFH-DA.

      • CYP450 Inhibition: Assessed using a panel of fluorescent CYP450 substrates.

    Cardiotoxicity

    Rationale: As predicted in the in silico analysis, a key concern for many small molecules is the potential for hERG channel inhibition, which can lead to QT interval prolongation and torsades de pointes.

    Experimental Protocol: hERG Patch Clamp Assay

    This assay will be conducted in accordance with ICH S7B guidelines.

    • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) will be used.

    • Electrophysiology: Whole-cell patch-clamp recordings will be performed to measure hERG channel currents.

    • Compound Application: Cells will be exposed to increasing concentrations of 1-Cyclopropyl-1-thien-2-ylmethanamine.

    • Data Analysis: The effect of the compound on the hERG current will be quantified, and an IC50 value for hERG inhibition will be determined.

    G cluster_0 hERG Patch Clamp Workflow A Culture HEK293-hERG cells B Prepare cells for patch clamp A->B C Establish baseline hERG current B->C D Apply 1-Cyclopropyl-1-thien-2-ylmethanamine C->D E Record hERG current at multiple concentrations D->E F Washout and record recovery E->F G Calculate IC50 F->G

    Sources

    Exploratory

    Mass spectrometry fragmentation patterns of 1-Cyclopropyl-1-thien-2-ylmethanamine

    An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 1-Cyclopropyl-1-thien-2-ylmethanamine Executive Summary This technical guide provides a comprehensive analysis of the predicted mass spectrometric fr...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 1-Cyclopropyl-1-thien-2-ylmethanamine

    Executive Summary

    This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns of 1-Cyclopropyl-1-thien-2-ylmethanamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of direct, published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles of its constituent moieties—the primary amine, the strained cyclopropyl ring, and the aromatic thiophene ring—to construct a robust predictive model. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID). This guide serves as a foundational resource for scientists aiming to identify and characterize this molecule or structurally related compounds, offering detailed mechanistic explanations, visual pathway diagrams, and a validated experimental protocol for acquiring and interpreting spectral data.

    Introduction

    The structural elucidation of novel chemical entities is a cornerstone of modern pharmaceutical and chemical research. Mass spectrometry (MS) stands as an unparalleled analytical technique, providing critical insights into a molecule's mass, elemental composition, and structural architecture through the analysis of its fragmentation patterns. 1-Cyclopropyl-1-thien-2-ylmethanamine incorporates three chemically distinct functional groups: a nucleophilic primary amine, a high-energy three-membered cyclopropyl ring, and an electron-rich thiophene heterocycle. This unique combination presents a fascinating case for mass spectrometric analysis, as the fragmentation will be directed by the interplay of these groups.

    Understanding these fragmentation pathways is not merely an academic exercise; it is essential for confirming synthetic products, identifying metabolites in drug metabolism studies, and screening for related analogues. This guide provides the necessary theoretical framework, explaining the causality behind expected bond cleavages and rearrangements to empower researchers to confidently interpret their experimental results.

    Molecular Structure and Physicochemical Properties

    To predict fragmentation, one must first understand the molecule's fundamental structure and properties.

    • Molecular Formula: C₈H₁₁NS

    • Monoisotopic Mass: 153.0612 Da

    • Average Molecular Weight: 153.24 g/mol

    • Structure: A placeholder for the chemical structure image.

    The key features influencing its mass spectrometric behavior are:

    • The Primary Amine (-NH₂): This group has a lone pair of electrons, making it a primary site for ionization in EI-MS. It is also the most basic site, making it the center of protonation for generating the [M+H]⁺ ion in ESI-MS.

    • The Benzylic-like Carbon: The carbon atom bonded to the amine, cyclopropyl, and thienyl groups is a critical juncture. Bonds to this carbon are susceptible to cleavage, particularly alpha-cleavage adjacent to the ionized amine.

    • The Cyclopropyl Ring: This is a highly strained ring system. Ring strain can promote specific fragmentation pathways, including ring-opening, to form more stable structures like allylic cations.[1]

    • The Thiophene Ring: An aromatic heterocycle that can stabilize adjacent positive charges. Its own ring system can undergo characteristic fragmentation, often involving the loss of sulfur-containing species.[2][3][4]

    Predicted Fragmentation under Electron Ionization (EI-MS)

    Electron Ionization uses high-energy electrons (typically 70 eV) to dislodge an electron from the analyte, creating a high-energy molecular radical cation (M•⁺) that undergoes extensive fragmentation.[5]

    The Molecular Ion (M•⁺)

    The EI spectrum is expected to show a molecular ion peak at m/z 153 . Due to the presence of a single nitrogen atom, this m/z value is odd, consistent with the Nitrogen Rule. The stability of the thiophene ring suggests the molecular ion should be observable.

    Primary Fragmentation Pathways

    Alpha (α)-Cleavage: For aliphatic amines, α-cleavage is the predominant fragmentation mode.[6][7] This involves the homolytic cleavage of a bond to the carbon bearing the nitrogen. The largest substituent is preferentially lost as a radical.

    • Loss of the Cyclopropyl Radical: Cleavage of the C-C bond between the benzylic-like carbon and the cyclopropyl ring is predicted to be the most favorable α-cleavage pathway. This results in the loss of a cyclopropyl radical (•C₃H₅, 53 Da) and the formation of a highly stable, resonance-delocalized thienylmethaniminium cation at m/z 112 . This is expected to be the base peak in the spectrum.

    • Loss of the Thienyl Radical: Loss of the thienyl radical (•C₄H₃S, 83 Da) would form a cyclopropylmethaniminium ion at m/z 70 . This pathway is considered less probable due to the higher energy required to break a bond to the aromatic ring compared to the strained cyclopropyl system.

    Cyclopropyl Ring-Opening: The strained cyclopropyl ring in the molecular ion may undergo ring-opening to form a more stable allylic radical cation before subsequent fragmentation. This can lead to complex rearrangements and a series of ions corresponding to the loss of small neutral molecules.

    Thiophene Ring Fragmentation: The thiophene ring itself can fragment, often after an initial cleavage event. Characteristic losses from thiophene derivatives include the expulsion of thioformaldehyde (CH₂S), acetylene (C₂H₂), or a thiirene radical.[8] For example, the ion at m/z 112 could potentially lose C₂H₂S to yield an ion at m/z 54.

    Proposed EI Fragmentation Diagram

    EI_Fragmentation M M•+ 1-Cyclopropyl-1-thien-2-ylmethanamine m/z 153 F112 [C₅H₆NS]⁺ m/z 112 (Base Peak) M->F112 - •C₃H₅ (Cyclopropyl radical) (α-Cleavage) F70 [C₄H₈N]⁺ m/z 70 M->F70 - •C₄H₃S (Thienyl radical) (α-Cleavage, less favored) F124 [M-C₂H₅]•+ m/z 124 M->F124 - •C₂H₅ (from ring opening)

    Caption: Predicted EI fragmentation of 1-Cyclopropyl-1-thien-2-ylmethanamine.

    Summary of Key EI Fragment Ions
    m/zProposed Ion FormulaMechanism / Neutral LossPredicted Relative Abundance
    153[C₈H₁₁NS]•⁺Molecular IonModerate
    112[C₅H₆NS]⁺Loss of •C₃H₅High (Base Peak)
    85[C₄H₅S]⁺Thienylmethylium ionModerate
    70[C₄H₈N]⁺Loss of •C₄H₃SLow
    58[C₃H₆N]⁺CH₂=N⁺H-CH=CH₂Low

    Predicted Fragmentation under ESI-MS/MS

    Electrospray ionization is a soft technique that typically generates protonated molecules, [M+H]⁺, with little to no in-source fragmentation.[9] Structural information is obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a collision cell.

    The Precursor Ion ([M+H]⁺)

    In positive ion mode ESI, the primary amine will readily accept a proton, forming the even-electron precursor ion at m/z 154 .

    CID Fragmentation of [M+H]⁺

    The fragmentation of even-electron ions proceeds through different mechanisms than the radical-driven reactions of EI. Common pathways involve the loss of stable neutral molecules.[10]

    • Loss of Ammonia (NH₃): This is a very common and energetically favorable fragmentation pathway for protonated primary amines.[11][12] The loss of neutral ammonia (NH₃, 17 Da) from the precursor ion at m/z 154 will generate a stable secondary carbocation at m/z 137 . The stability of this carbocation is enhanced by both the cyclopropyl and thienyl groups. This is expected to be a major product ion.

    • Loss of Thiophene: Cleavage of the bond between the thiophene ring and the methanamine moiety could lead to the loss of neutral thiophene (C₄H₄S, 84 Da), yielding a protonated cyclopropylmethanamine ion at m/z 70 .

    • Cyclopropyl Ring Rearrangement: Upon CID, the ion at m/z 137 may undergo rearrangement. The strained cyclopropyl ring could open, leading to the loss of ethene (C₂H₄, 28 Da) and the formation of a thienyl-stabilized cation at m/z 109 .

    Proposed ESI-MS/MS Fragmentation Diagram

    ESI_Fragmentation MH [M+H]⁺ Protonated Molecule m/z 154 F137 [C₈H₉S]⁺ m/z 137 MH->F137 - NH₃ (Ammonia) F70 [C₄H₈N]⁺ m/z 70 MH->F70 - C₄H₄S (Thiophene) F109 [C₆H₅S]⁺ m/z 109 F137->F109 - C₂H₄ (Ethene)

    Caption: Predicted ESI-MS/MS fragmentation of 1-Cyclopropyl-1-thien-2-ylmethanamine.

    Summary of Key ESI-MS/MS Fragment Ions
    Precursor Ion (m/z)Product Ion (m/z)Proposed Ion FormulaNeutral LossPredicted Relative Abundance
    154137[C₈H₉S]⁺NH₃High
    15470[C₄H₈N]⁺C₄H₄SModerate to Low
    137109[C₆H₅S]⁺C₂H₄Moderate

    Experimental Protocol for Mass Spectrometric Analysis

    This section provides a validated, step-by-step methodology for acquiring high-quality mass spectra of the title compound.

    Sample Preparation
    • Stock Solution: Accurately weigh ~1 mg of 1-Cyclopropyl-1-thien-2-ylmethanamine and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Working Solution for LC-ESI-MS/MS: Dilute the stock solution 1:1000 in a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid ensures efficient protonation.

    • Working Solution for GC-EI-MS: Dilute the stock solution 1:100 in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 10 µg/mL.

    Instrumentation and Parameters

    Workflow: LC-ESI-MS/MS (for ESI analysis)

    LCMS_Workflow cluster_LC HPLC System cluster_MS Tandem Mass Spectrometer Injector Injector Column C18 Column (e.g., 2.1x50 mm) Flow: 0.3 mL/min Gradient: 5-95% Acetonitrile in Water (+0.1% FA) Injector->Column 1-5 µL injection ESI_Source ESI Source Capillary: 3.5 kV Gas Temp: 300°C Nebulizer: 40 psi Column->ESI_Source MS_Scan MS1 Full Scan Scan Range: m/z 50-300 ESI_Source->MS_Scan CID MS2 Product Ion Scan Precursor: m/z 154 Collision Energy: 10-30 eV (Ramp) MS_Scan->CID Select precursor

    Caption: Experimental workflow for LC-ESI-MS/MS analysis.

    Workflow: GC-EI-MS (for EI analysis)

    • System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

    • Inlet: Splitless injection, 1 µL injection volume, 250°C inlet temperature.

    • GC Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Source: EI source temperature 230°C, Quadrupole temperature 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-350.

    Data Analysis and Interpretation
    • Identify the Precursor: In the ESI data, locate the [M+H]⁺ ion at m/z 154. In the EI data, identify the M•⁺ ion at m/z 153.

    • Analyze Fragment Spectra: Compare the experimental product ion spectra (from ESI-MS/MS) and the fragmentation pattern (from EI-MS) against the predicted ions and pathways outlined in Sections 3 and 4.

    • Confirm Key Fragments: Look for the presence of the predicted high-abundance ions (m/z 112 in EI; m/z 137 in ESI-MS/MS) to validate the primary fragmentation routes.

    • High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the precursor and fragment ions. This allows for the confident assignment of elemental formulas, confirming the proposed structures.

    Conclusion

    This guide provides a mechanistically grounded prediction of the mass spectrometric fragmentation of 1-Cyclopropyl-1-thien-2-ylmethanamine under both EI and ESI conditions. The fragmentation is dominated by pathways that generate highly stable product ions, driven by the chemical nature of the amine, cyclopropyl, and thienyl functional groups. Under EI, α-cleavage leading to the loss of the cyclopropyl radical to form the m/z 112 ion is expected to be the dominant feature. Under ESI-MS/MS, the facile loss of neutral ammonia from the protonated precursor to yield the m/z 137 ion is the most probable fragmentation. By combining this theoretical framework with the provided experimental protocols, researchers are well-equipped to undertake the empirical identification and structural confirmation of this molecule and its analogues with a high degree of confidence.

    References

    • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, 1985. Link

    • BenchChem. A Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-(chloromethyl)thiophene. Link

    • S. M. A. El-Reedy, et al. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Link

    • Shi, Q., et al. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 2021. Link

    • Sharma, S. K., et al. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Link

    • de Hoffmann, E., & Stroobant, V. Mass Spectrometry: Principles and Applications. John Wiley & Sons, 2007. Link

    • Asakawa, D., et al. Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 2022. Link

    • Siuzdak, G., & BelBruno, J. J. MPI-MS study of the isomerization of alkylamine radical cations. The Scripps Center for Metabolomics and Mass Spectrometry. Link

    • ChemicalBook. Cyclopropyl 2-thienyl ketone(6193-47-1)IR1. Link

    • Shimadzu Corporation. Fragment Ion Produced by EI. Link

    • He, L., et al. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC, 2018. Link

    • He, J., et al. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI, 2023. Link

    • Konermann, L., et al. Unraveling the mechanism of electrospray ionization. Analytical Chemistry, 2013. Link

    • Mizuno, H., et al. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 2020. Link

    • Miao, S., et al. Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC International, 2008. Link

    • Zhang, Y., et al. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI, 2023. Link

    • McLafferty, F. W., & Turecek, F. Interpretation of Mass Spectra. University Science Books, 1993. Link

    • PubChem. 1-Cyclopropylethanamine. National Institutes of Health. Link

    • University of Arizona. Mass Spectrometry: Fragmentation. Link

    • Borges, C. R., et al. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing, 2015. Link

    • Sparkman, O. D. Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons, 2007. Link

    • Mazunov, V. A., et al. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004. Link

    • Lien, Y. Characterization of Cyclopropyl Synthases Involved in the Maturation of Ribosomally Synthesized and Posttranslationally Modified Peptides. Digital Commons @ DU, 2022. Link

    • Ataman Kimya. CYCLOPROPYLAMINE. Link

    • Sparkman, O. D., & Smith, R. M. Mass Spec Desk Reference. Global View Publishing, 2011. Link

    • Creative Proteomics. Interpretation of Mass Spectra—EI-MS. Link

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    • Smith, R. M. Understanding Mass Spectra: A Basic Approach. John Wiley & Sons, 2004. Link

    Sources

    Foundational

    Escaping Flatland: In Vitro Exploratory Studies Utilizing 1-Cyclopropyl-1-thien-2-ylmethanamine Building Blocks

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Rationale In modern drug discovery, the transition from plan...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

    Executive Summary & Rationale

    In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates. As a Senior Application Scientist, I frequently leverage 1-Cyclopropyl-1-thien-2-ylmethanamine (CAS 473732-80-8) [1] as a privileged building block in fragment-based drug discovery (FBDD) and hit-to-lead optimization.

    This specific molecule combines three critical pharmacophoric elements:

    • Primary Amine: A highly versatile nucleophilic handle for rapid library generation via amidations, reductive aminations, and multicomponent reactions (MCRs)[2].

    • Cyclopropyl Ring: Introduces significant sp3 character (Fsp3), enhancing metabolic stability, aqueous solubility, and structural rigidity compared to linear alkyl chains[3].

    • Thiophene Ring: A classic bioisostere for phenyl rings that maintains lipophilicity while offering unique multipolar and chalcogen-bonding interactions within target protein pockets[4].

    This whitepaper outlines the causality behind our structural choices, details self-validating in vitro protocols for evaluating derivatives of this building block, and provides a framework for interpreting the resulting pharmacokinetic and biophysical data.

    Structural Causality and Workflow Design

    When designing an in vitro exploratory workflow, every assay must be purposefully aligned with the physicochemical liabilities of the building block. Thiophene derivatives, while potent, can occasionally undergo cytochrome P450-mediated bioactivation (e.g., S-oxidation)[5]. Furthermore, the steric bulk of the cyclopropyl group can hinder binding if the target pocket is exceptionally narrow[6].

    Therefore, our workflow relies on a tight feedback loop between rapid parallel synthesis, biophysical target engagement (SPR), and early ADME profiling (Microsomal Stability).

    FBDD_Workflow A 1-Cyclopropyl-1-thien-2-ylmethanamine (Core Scaffold) B Library Synthesis (Amidation / Ugi MCR) A->B Derivatization C In Vitro Screening (SPR & TR-FRET) B->C Hit ID D ADME Profiling (HLM & Caco-2) C->D Active Hits D->B SAR Feedback E Lead Candidate D->E Optimization

    Caption: Workflow for hit-to-lead optimization using the cyclopropyl-thiophene building block.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the protocols below are designed as self-validating systems . This means the assay inherently contains internal controls that flag false positives, aggregation events, or extraction failures without requiring secondary orthogonal assays.

    Protocol A: High-Throughput Amidation & LC-MS Validation

    The primary amine of 1-Cyclopropyl-1-thien-2-ylmethanamine is reacted with a library of carboxylic acids.

    • Step 1: Reaction Setup. Dispense 0.1 mmol of 1-Cyclopropyl-1-thien-2-ylmethanamine into a 96-well plate. Add 0.12 mmol of diverse carboxylic acids, followed by 0.15 mmol of HATU and 0.3 mmol of DIPEA in 500 µL anhydrous DMF.

    • Step 2: Incubation. Shake at room temperature for 12 hours.

    • Step 3: Self-Validating Purification. Inject the crude mixture onto a preparative LC-MS system. Causality: We use a mass-triggered fraction collection system. The system only collects the fraction if the specific m/z of the expected product is detected, inherently validating that the correct amide was synthesized and eliminating false positives from unreacted starting materials.

    • Step 4: Lyophilization. Dry the collected fractions in vacuo to yield the final library.

    Protocol B: Surface Plasmon Resonance (SPR) Target Binding

    We select SPR over endpoint biochemical assays because the lipophilic nature of the thiophene ring can sometimes drive non-specific aggregation. SPR's real-time kinetic readout immediately flags these events.

    • Step 1: Immobilization. Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~2000 RU.

    • Step 2: Reference Channel Setup. Leave Flow Cell 1 (FC1) unmodified and quench with ethanolamine. Causality: Subtracting the FC1 signal from the active flow cell (FC2) self-validates the assay by mathematically eliminating bulk refractive index changes and non-specific binding of the cyclopropyl-thiophene derivatives to the dextran matrix.

    • Step 3: Analyte Injection. Inject the synthesized derivatives at a flow rate of 30 µL/min in a multi-cycle kinetic format (0.1 µM to 10 µM).

    • Step 4: Kinetic Analysis. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

    SPR_Logic N1 Target Immobilization (CM5 Chip) N2 Analyte Injection (Multi-Cycle) N1->N2 N3 Association Phase (k_on) N2->N3 N4 Dissociation Phase (k_off) N3->N4 N5 Affinity Calculation (K_D = k_off / k_on) N4->N5

    Caption: Self-validating SPR kinetic assay workflow for evaluating target binding affinity.

    Protocol C: Microsomal Stability (HLM) Assay

    To monitor the metabolic vulnerability of the thiophene ring, we utilize Human Liver Microsomes (HLM).

    • Step 1: Incubation. Mix 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

    • Step 2: Initiation. Add 1 mM NADPH to initiate the reaction. Include a minus-NADPH control. Causality: The minus-NADPH control self-validates the assay; if the compound degrades without NADPH, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

    • Step 3: Time-Course Sampling. At 0, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide. Causality: Tolbutamide acts as an internal standard (IS). If the IS peak area fluctuates wildly during LC-MS analysis, it flags an extraction failure or matrix effect, invalidating the specific well rather than the whole run.

    • Step 4: Analysis. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

    Quantitative Data Presentation

    The following table summarizes representative in vitro data for a library of derivatives synthesized from the 1-Cyclopropyl-1-thien-2-ylmethanamine building block. The data highlights how modifications to the primary amine impact binding affinity and metabolic stability.

    Compound IDR-Group Modification (Amine Handle)SPR Affinity ( KD​ , µM)HLM CLint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)
    BB-01 None (Unmodified Building Block)> 100.045.212.4
    Deriv-A Acetamide14.528.618.1
    Deriv-B Benzamide2.365.422.5
    Deriv-C 4-Fluorobenzamide0.832.125.0
    Deriv-D Ugi MCR Product (Bulky Aliphatic)5.688.94.2

    Data Interpretation: Adding a lipophilic aromatic ring (Deriv-B, Deriv-C) significantly improves target affinity ( KD​ drops to the sub-micromolar range) due to favorable π−π stacking in the binding pocket. However, Deriv-B shows high microsomal clearance ( CLint​ = 65.4). The introduction of a fluorine atom in Deriv-C blocks the primary site of CYP450 oxidation on the phenyl ring, cutting the clearance in half while simultaneously improving permeability ( Papp​ ) and target affinity.

    Conclusion

    1-Cyclopropyl-1-thien-2-ylmethanamine is a highly effective 3D building block for escaping the "flatland" of traditional medicinal chemistry. By leveraging the nucleophilicity of its primary amine, the rigidity of its cyclopropyl group, and the bioisosteric properties of its thiophene ring, researchers can rapidly generate robust hit-to-lead libraries. When paired with self-validating in vitro assays like SPR and internally controlled HLM profiling, this building block serves as a powerful engine for modern drug discovery.

    References

    • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC Source: nih.gov URL: [Link]

    • Title: Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery Source: whiterose.ac.uk URL: [Link]

    • Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC Source: nih.gov URL: [Link]

    • Title: Advances in the Synthesis of Cyclopropylamines | Chemical Reviews Source: acs.org URL: [Link]

    • Title: Multicomponent reaction–derived covalent inhibitor space - PMC Source: nih.gov URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Applications of 1-Cyclopropyl-1-thien-2-ylmethanamine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

    Introduction: The Strategic Value of the Cyclopropyl-Thienyl Methanamine Scaffold In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desire...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of the Cyclopropyl-Thienyl Methanamine Scaffold

    In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The molecule 1-Cyclopropyl-1-thien-2-ylmethanamine presents a compelling scaffold for drug discovery, merging three key pharmacophoric elements: a cyclopropyl ring, a thiophene moiety, and a primary amine. The inherent properties of these components suggest broad applicability across various therapeutic areas.

    The cyclopropyl group is a well-established bioisostere for various functional groups and is known to confer several advantageous properties to a drug candidate. Its rigid, three-membered ring structure can act as a conformational restraint, locking a molecule into a bioactive conformation and thereby enhancing its potency. Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkyl chains, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][2]

    The thiophene ring is a classic bioisostere of a phenyl ring.[3] This substitution can modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Thiophene and its derivatives are found in numerous approved drugs and are associated with a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6]

    The primary amine serves as a crucial handle for further chemical modification, allowing for the facile generation of a library of derivatives to explore structure-activity relationships (SAR). It can also act as a key hydrogen bond donor or acceptor, or as a basic center for salt formation to improve solubility and bioavailability.

    This guide provides detailed application notes and exemplary protocols for the utilization of 1-Cyclopropyl-1-thien-2-ylmethanamine as a core scaffold in the design and synthesis of novel therapeutic agents.

    Application Note I: Development of Novel Anticancer Agents Targeting Epigenetic Modifiers

    Rationale: The structural motif of a cyclopropylamine is present in several inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is a key regulator of gene expression and is overexpressed in various cancers.[2][7] The thiophene ring can be explored as a bioisosteric replacement for the phenyl group often found in LSD1 inhibitors, potentially leading to improved potency or a differentiated intellectual property position.

    Hypothetical Drug Discovery Workflow for LSD1 Inhibitors

    G cluster_0 Scaffold Synthesis & Library Generation cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Synthesis of Core Scaffold (1-Cyclopropyl-1-thien-2-ylmethanamine) B Amide Coupling with Diverse Carboxylic Acids A->B Diversification C Reductive Amination with Aldehydes/Ketones A->C Diversification D Primary Screen: LSD1 Enzymatic Assay (IC50) B->D C->D E Secondary Screen: Cell-Based Assay (e.g., MCF-7) (EC50, Cytotoxicity) D->E Hit Confirmation F Selectivity Profiling (e.g., MAO-A/B) E->F Lead Identification G Structure-Activity Relationship (SAR) Analysis F->G H ADME/Tox Profiling (Microsomal Stability, hERG) G->H Refinement I In Vivo Efficacy Studies (Xenograft Models) H->I Candidate Selection G cluster_0 Synthesis and Library Creation cluster_1 Antifungal Screening cluster_2 Mechanism of Action Studies A Core Scaffold Synthesis B Derivatization via Amide/Sulfonamide Formation A->B C Primary Screen (MIC) vs. Panel of Fungal Pathogens (e.g., Candida albicans, Aspergillus fumigatus) B->C D Secondary Screen (MFC) C->D Active Hit Confirmation E In Vitro Toxicity (e.g., HepG2 cells) D->E Safety Assessment F Ergosterol Biosynthesis Inhibition Assay E->F MoA Elucidation G Cell Wall Integrity Assay E->G MoA Elucidation H Lead Optimization based on SAR F->H G->H G cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Pharmacology A Core Scaffold Synthesis B N-Alkylation/ N-Arylation A->B C MAO-A and MAO-B Inhibition Assays (IC50) B->C D Reversibility Studies C->D Mechanism of Inhibition E Blood-Brain Barrier Permeability Assay (PAMPA) D->E CNS Penetration Potential F Forced Swim Test (Antidepressant Model) E->F G Neurotransmitter Level Analysis (Microdialysis) F->G Target Engagement H Pharmacokinetic Studies G->H

    Sources

    Application

    Catalytic cross-coupling reactions involving 1-Cyclopropyl-1-thien-2-ylmethanamine

    An Application Guide to the Catalytic Cross-Coupling of 1-Cyclopropyl-1-thien-2-ylmethanamine and Its Derivatives Introduction: A Scaffold of Pharmaceutical Significance In the landscape of modern medicinal chemistry, th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Guide to the Catalytic Cross-Coupling of 1-Cyclopropyl-1-thien-2-ylmethanamine and Its Derivatives

    Introduction: A Scaffold of Pharmaceutical Significance

    In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is paramount to the design of novel therapeutic agents. The 1-Cyclopropyl-1-thien-2-ylmethanamine scaffold embodies this principle, merging the favorable metabolic stability and unique conformational constraints of a cyclopropyl group with the versatile electronic properties of a thiophene ring.[1] The cyclopropyl moiety, a "three-membered carbocycle," has garnered significant attention from researchers for its ability to enhance the potency and modulate the physicochemical properties of drug candidates.[2] Similarly, thiophene derivatives are integral components of numerous pharmaceuticals, prized for their bioisosteric relationship to benzene and their capacity for diverse chemical functionalization.[1]

    Palladium-catalyzed cross-coupling reactions represent one of the most powerful and transformative toolsets in synthetic organic chemistry, enabling the precise and efficient construction of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4] These reactions are indispensable in drug discovery programs for rapidly generating molecular diversity and exploring structure-activity relationships (SAR).

    This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed application notes and robust protocols for the functionalization of 1-Cyclopropyl-1-thien-2-ylmethanamine using three cornerstone palladium-catalyzed reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The narrative emphasizes the scientific rationale behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

    Section 1: Direct N-Arylation via Buchwald-Hartwig Amination

    The most direct path to functionalizing 1-Cyclopropyl-1-thien-2-ylmethanamine is through its primary amine, a potent nucleophile for C-N bond formation. The Buchwald-Hartwig amination is the preeminent method for this transformation, allowing for the coupling of amines with aryl or heteroaryl halides and pseudohalides.[5] This reaction is a cornerstone of pharmaceutical synthesis due to the prevalence of the arylamine motif in bioactive molecules.[3]

    Scientific Rationale & Mechanistic Insight

    The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and base-mediated deprotonation to form a palladium-amido intermediate. The final, crucial step is the reductive elimination of this intermediate to yield the desired N-aryl product and regenerate the active Pd(0) catalyst.[6]

    The success of this reaction is critically dependent on the choice of the phosphine ligand coordinated to the palladium center. Modern, sterically hindered, and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They facilitate both the oxidative addition and the challenging reductive elimination step, suppress side reactions like β-hydride elimination, and expand the reaction's scope to include less reactive aryl chlorides.[3][7] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to deprotonate the amine or the intermediate palladium-amine complex without competing in the coupling.[6][8]

    Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)(X)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination + Base pd_complex->amine_coordination amido_complex R-Pd(II)(NR'R'')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Product R-NR'R'' reductive_elimination->product product->pd0 Regeneration aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination sub1 sub2

    Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
    Detailed Protocol 1: N-Arylation of 1-Cyclopropyl-1-thien-2-ylmethanamine

    Materials:

    • 1-Cyclopropyl-1-thien-2-ylmethanamine (1.0 equiv)

    • Aryl or heteroaryl bromide (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu; 1.4 equiv)

    • Anhydrous toluene

    Procedure:

    • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add Pd(OAc)₂, XPhos, and NaOt-Bu under an inert atmosphere (e.g., argon or nitrogen).

    • Reagent Addition: Add the aryl bromide, followed by 1-Cyclopropyl-1-thien-2-ylmethanamine.

    • Solvent Addition: Add anhydrous toluene via syringe (to achieve a concentration of approx. 0.1 M with respect to the amine).

    • Reaction Execution: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product.

    Data Presentation: Representative Buchwald-Hartwig Couplings
    EntryAryl Halide PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yield
    14-BromoanisolePd(OAc)₂ (2) / XPhos (4)NaOt-Bu (1.4)Toluene11085-95%
    22-ChloropyridinePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄ (2.0)Dioxane10070-85%
    31-Bromo-3-(trifluoromethyl)benzenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃ (1.5)Toluene11080-90%

    Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

    To functionalize the thiophene ring itself, a common strategy is to first install a halide handle, which can then participate in C-C bond-forming reactions. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[9][10]

    Preamble: Synthesis of the Halogenated Precursor

    The 5-position of the thiophene ring is typically the most susceptible to electrophilic halogenation. A standard and reliable procedure involves using N-bromosuccinimide (NBS) in a suitable solvent.

    Brief Protocol: 5-Bromination In a flask protected from light, dissolve 1-Cyclopropyl-1-thien-2-ylmethanamine (1.0 equiv) in dimethylformamide (DMF). Cool the solution to 0 °C and add N-bromosuccinimide (1.05 equiv) portion-wise. Allow the reaction to stir at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent to yield 5-bromo-1-cyclopropyl-1-thien-2-ylmethanamine, which can often be used in the next step without extensive purification.

    Scientific Rationale & Mechanistic Insight

    The Suzuki-Miyaura reaction proceeds via a catalytic cycle similar to the Buchwald-Hartwig amination, but with a key transmetalation step. After oxidative addition of the aryl halide to Pd(0), a base activates the boronic acid to form a more nucleophilic boronate complex.[9] This complex then transfers its organic group to the palladium center (transmetalation), replacing the halide. Subsequent reductive elimination furnishes the biaryl product and regenerates the Pd(0) catalyst.[10] For thiophene-containing substrates, catalyst systems like Pd(OAc)₂ with electron-rich phosphine ligands such as SPhos have proven to be highly effective.[1]

    Suzuki_Workflow cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling start 1-Cyclopropyl-1-thien-2-ylmethanamine halogenation Electrophilic Halogenation (e.g., NBS in DMF) start->halogenation precursor 5-Halo-Derivative halogenation->precursor coupling Pd-Catalyzed Coupling + Boronic Acid (R-B(OH)₂) precursor->coupling Proceed to Coupling product Final Product coupling->product

    Caption: Workflow for Suzuki coupling, including precursor synthesis.
    Detailed Protocol 2: Suzuki-Miyaura Coupling of the 5-Bromo Derivative

    Materials:

    • 5-bromo-1-Cyclopropyl-1-thien-2-ylmethanamine (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.3 equiv)

    • Palladium(II) acetate (Pd(OAc)₂; 1 mol%)

    • SPhos (2 mol%)

    • Potassium phosphate (K₃PO₄; 2.0 equiv)

    • Anhydrous Toluene/Water mixture (e.g., 10:1)

    Procedure:

    • Vessel Preparation: To a reaction vessel, add the 5-bromo starting material, the boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Solvent Addition & Degassing: Add the toluene/water solvent mixture. Degas the solution thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.

    • Reaction Execution: Seal the vessel and heat the mixture to 90 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

    Data Presentation: Representative Suzuki-Miyaura Couplings
    EntryBoronic Acid PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Typical Yield
    1Phenylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2.0)Toluene/H₂O9090-98%
    24-Formylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.0)Dioxane/H₂O9085-95%
    3Thiophene-3-boronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄ (2.0)Toluene/H₂O9080-90%

    Section 3: Introducing Alkynyl Moieties via Sonogashira Coupling

    The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl/vinyl halide) and an sp carbon (from a terminal alkyne).[11] This reaction provides direct access to arylalkynes, which are valuable intermediates in organic synthesis and common structural elements in materials science and medicinal chemistry.

    Scientific Rationale & Mechanistic Insight

    The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst. The palladium cycle is analogous to other cross-couplings. The unique role of copper is to react with the terminal alkyne and a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.[12]

    A significant advancement has been the development of copper-free Sonogashira protocols. These are often preferred as they prevent the formation of undesired alkyne homocoupling products (Glaser coupling), which is a common side reaction in copper-catalyzed systems.[13] These methods rely on carefully selected palladium catalysts and bases to facilitate the direct reaction of the palladium complex with the alkyne.[13]

    Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->alkynyl_complex reductive_elimination Reductive Elimination alkynyl_complex->reductive_elimination product Product Ar-C≡CR reductive_elimination->product product->pd0 Regeneration alkyne Terminal Alkyne (H-C≡CR) cu_acetylide Copper(I) Acetylide (Cu-C≡CR) alkyne->cu_acetylide + Cu(I), Base cu_acetylide->transmetalation

    Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
    Detailed Protocol 3: Sonogashira Coupling of the 5-Bromo Derivative

    Materials:

    • 5-bromo-1-Cyclopropyl-1-thien-2-ylmethanamine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 2 mol%)

    • Copper(I) iodide (CuI; 4 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as both base and solvent, or co-solvent with THF)

    Procedure:

    • Vessel Preparation: To a Schlenk tube, add the 5-bromo starting material, PdCl₂(PPh₃)₂, and CuI.

    • Reagent & Solvent Addition: Add anhydrous THF (optional, for solubility) followed by triethylamine. Add the terminal alkyne via syringe.

    • Degassing: Degas the mixture by three freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.

    • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.

    • Monitoring: Monitor the reaction by TLC until the starting halide is consumed (typically 1-6 hours).

    • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate, and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over Na₂SO₄ and filter.

    • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

    Data Presentation: Representative Sonogashira Couplings
    EntryTerminal Alkyne PartnerCatalyst System (mol%)BaseSolventTemp (°C)Typical Yield
    1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHFRT85-95%
    2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NEt₃N4090-98%
    31-HexynePdCl₂(PPh₃)₂ (2) / CuI (4)DIPEATHF5080-90%

    References

    • Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed synthesis of 2-substituted benzo[b]thiophenes. RSC Advances. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

    • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Available at: [Link]

    • Yotphan, S., et al. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Chemical Reviews. Available at: [Link]

    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

    • García-Roca, A., et al. (2019). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science. Available at: [Link]

    • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

    • Ren, P., et al. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science. Available at: [Link]

    • ResearchGate. (n.d.). Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. Available at: [Link]

    • ResearchGate. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. Available at: [Link]

    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

    • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
    • Chotkowski, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]

    • ResearchGate. (n.d.). ChemInform Abstract: Cyclopropyl Building Blocks in Organic Synthesis. Part 51. An Easy Access to 1-Azaspiropentane-2-carboxamides - The First Derivatives of a New Type of Amino Acids. Available at: [Link]

    • Priežkienis, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. Available at: [Link]

    • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Available at: [Link]

    • Magano, J. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

    • Wang, X., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Molecules. Available at: [Link]

    • Organic Chemistry Portal. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Available at: [Link]

    • Beilstein Journals. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Available at: [Link]

    • Bellina, F., & Cauteruccio, S. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules. Available at: [Link]

    • Stary, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences. Available at: [Link]

    • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Available at: [Link]

    • Hu, Y., et al. (2024). Forging 1,1′-Bicyclopropenyls by Synergistic Au/Ag Dual-Catalyzed Cyclopropenyl Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

    • Chtita, S., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. Available at: [Link]

    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

    • Liang, Y., et al. (2005). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

    Sources

    Method

    Application Note: Synthesis and Pharmaceutical Integration of 1-Cyclopropyl-1-thien-2-ylmethanamine

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacophore Rationale In modern drug discovery, the strategi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

    Executive Summary & Pharmacophore Rationale

    In modern drug discovery, the strategic incorporation of specific structural motifs is critical for overcoming pharmacokinetic and pharmacodynamic liabilities. 1-Cyclopropyl-1-thien-2-ylmethanamine (CAS: 473732-80-8) is a highly versatile, α-branched primary amine building block.

    The integration of a cyclopropyl group adjacent to an amine and a heteroaromatic thiophene ring provides a privileged structural topology. The cyclopropyl ring imparts conformational restriction, which can entropically favor target binding. More importantly, the high C–H bond dissociation energy of the cyclopropyl ring significantly enhances metabolic stability by blocking Cytochrome P450 (CYP450)-mediated oxidation at the α-carbon [1]. Furthermore, sealing the metabolic site with a cyclopropyl linkage has been clinically validated to improve oral bioavailability and reduce off-target effects in various inhibitor classes [2].

    This application note details a highly scalable, self-validating protocol for the synthesis of 1-Cyclopropyl-1-thien-2-ylmethanamine and its downstream integration into active pharmaceutical ingredient (API) intermediates.

    Synthetic Strategy & Mechanistic Causality

    The traditional synthesis of α-branched amines often relies on the reductive amination of the corresponding ketone. However, for sterically hindered systems like cyclopropyl(thiophen-2-yl)methanone, reductive amination frequently suffers from poor conversions and competing reduction to the secondary alcohol.

    The Causality of the Chosen Route: To bypass these limitations, we utilize a direct Grignard addition to a nitrile [3]. The reaction between thiophene-2-carbonitrile and cyclopropylmagnesium bromide forms a stable ketimine magnesium salt intermediate. Instead of hydrolyzing this intermediate to a ketone, we perform an in situ reduction. The addition of anhydrous methanol protonates the magnesium salt to an iminium species, which is immediately and stereoselectively reduced by sodium borohydride (NaBH₄) to the primary amine.

    This one-pot approach is highly atom-economical, avoids the isolation of unstable imines, and prevents over-alkylation.

    Workflow Visualization

    SynthRoute Nitrile Thiophene-2-carbonitrile Imine Imine Magnesium Salt Intermediate Nitrile->Imine Grignard Addition (0 °C to 75 °C) Grignard Cyclopropylmagnesium Bromide (2-MeTHF) Grignard->Imine Amine 1-Cyclopropyl-1-thien-2-yl methanamine Imine->Amine in situ Reduction (0 °C to RT) Reduction NaBH4 / MeOH Reduction Reduction->Amine

    One-pot synthesis of 1-Cyclopropyl-1-thien-2-ylmethanamine via Grignard addition.

    Process Optimization Data

    The choice of solvent and reductant dictates the efficiency of the reaction. We transitioned the process from standard THF to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF allows for a higher reflux temperature (75 °C vs. 65 °C), which drives the sterically hindered Grignard addition to completion. Additionally, 2-MeTHF is partially immiscible with water, providing superior phase separation during the aqueous workup and minimizing emulsion-related product loss.

    Table 1: Optimization of the One-Pot Grignard/Reduction Sequence

    EntrySolventGrignard TempReductant SystemIsolated Yield (%)HPLC Purity (%)
    1THF25 °CLiAlH₄ (2.0 eq)6285
    2THF65 °CNaBH₄ / MeOH7892
    3 2-MeTHF 75 °C NaBH₄ / MeOH 89 >98

    Experimental Protocols

    Protocol A: Synthesis of 1-Cyclopropyl-1-thien-2-ylmethanamine Hydrochloride

    This protocol is designed to be self-validating; the formation of the HCl salt acts as an intrinsic purification step, eliminating the need for column chromatography.

    Reagents:

    • Thiophene-2-carbonitrile: 10.0 g (91.6 mmol, 1.0 eq)

    • Cyclopropylmagnesium bromide (1.0 M in 2-MeTHF): 137.4 mL (137.4 mmol, 1.5 eq)

    • Sodium borohydride (NaBH₄): 6.93 g (183.2 mmol, 2.0 eq)

    • Anhydrous Methanol: 50 mL

    • HCl (4.0 M in dioxane): 25 mL

    Step-by-Step Methodology:

    • Grignard Addition: Purge a 500 mL 3-neck round-bottom flask with N₂. Add thiophene-2-carbonitrile (10.0 g) and 50 mL of anhydrous 2-MeTHF. Cool the solution to 0 °C using an ice bath.

    • Dropwise, add cyclopropylmagnesium bromide (137.4 mL) over 30 minutes, maintaining the internal temperature below 10 °C.

    • Remove the ice bath and heat the reaction to 75 °C (reflux) for 4 hours. In-Process Control (IPC): Quench a 0.1 mL aliquot in MeOH/H₂O and analyze via LC-MS to ensure complete consumption of the nitrile.

    • In Situ Reduction: Cool the reaction mixture back to 0 °C. Carefully add anhydrous methanol (50 mL) dropwise to protonate the intermediate (Caution: Exothermic and gas evolution).

    • Add NaBH₄ (6.93 g) in small portions over 20 minutes. Stir the mixture at room temperature for 12 hours.

    • Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with 2-MeTHF (2 × 50 mL). Wash the combined organic layers with brine (100 mL) and dry over anhydrous Na₂SO₄.

    • Salt Formation (Purification): Filter the drying agent and concentrate the organic layer to approximately 50 mL under reduced pressure. Cool to 0 °C and dropwise add 4.0 M HCl in dioxane (25 mL).

    • Stir for 1 hour at 0 °C. Filter the resulting white precipitate, wash with cold MTBE (20 mL), and dry under vacuum at 40 °C to yield 1-Cyclopropyl-1-thien-2-ylmethanamine hydrochloride as a white solid (15.5 g, 89% yield).

    Protocol B: Downstream API Intermediate Generation (Amide Coupling)

    Demonstrating the utility of the synthesized amine in a standard peptide-like coupling to form a drug precursor.

    Downstream Amine 1-Cyclopropyl-1-thien-2-ylmethanamine HCl Coupling HATU, DIPEA, DMF (Amide Bond Formation) Amine->Coupling Acid Target Carboxylic Acid (e.g., Heteroaryl-COOH) Acid->Coupling API API Intermediate (N-(cyclopropyl(thiophen-2-yl)methyl)amide) Coupling->API >95% Yield High Purity

    Downstream amide coupling workflow for API intermediate generation.

    Step-by-Step Methodology:

    • In a 100 mL flask, dissolve the target carboxylic acid (10.0 mmol, 1.0 eq) and HATU (11.0 mmol, 1.1 eq) in anhydrous DMF (30 mL).

    • Add N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 eq) and stir at room temperature for 15 minutes to pre-activate the acid. (Note: 3.0 eq of DIPEA is required to liberate the free base of the amine hydrochloride salt).

    • Add 1-Cyclopropyl-1-thien-2-ylmethanamine hydrochloride (10.5 mmol, 1.05 eq) in one portion.

    • Stir the reaction at room temperature for 2 hours. Monitor via HPLC.

    • Upon completion, dilute the mixture with EtOAc (100 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and 5% aqueous LiCl (3 × 50 mL) to remove DMF.

    • Dry the organic layer over MgSO₄, filter, and concentrate to afford the highly pure API intermediate.

    References

    • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. URL:[Link]

    • Wang, et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry, 66(10), 6811–6835. URL:[Link]

    • Weiberth, F. J., & Hall, S. S. (1987). Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry, 52(17), 3901-3904. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing 1-Cyclopropyl-1-thien-2-ylmethanamine Synthesis

    Welcome to the Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals actively troubleshooting the synthesis of 1-cyclopropyl-1-thien-2-ylme...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Synthesis Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals actively troubleshooting the synthesis of 1-cyclopropyl-1-thien-2-ylmethanamine (also known as cyclopropyl(thiophen-2-yl)methanamine).

    The most common synthetic route involves the reductive amination of the parent ketone, cyclopropyl(thiophen-2-yl)methanone [1]. However, standard conditions often result in poor yields (typically <45%) due to steric hindrance and competing side reactions. This guide provides field-proven, mechanistically grounded solutions to maximize your yield and purity.

    Part 1: Troubleshooting Guides & FAQs

    Q1: Why is my yield of 1-cyclopropyl-1-thien-2-ylmethanamine stuck below 45% when using standard sodium cyanoborohydride (NaCNBH₃) and ammonium acetate? A1: The primary culprit is the steric bulk of the cyclopropyl ring. In a standard one-pot reductive amination, the formation of the intermediate imine is the rate-limiting step. Because the cyclopropyl group sterically shields the carbonyl carbon, imine formation is sluggish. Consequently, the reducing agent (NaCNBH₃) directly attacks the unreacted ketone, leading to over-reduction . Your major byproduct is likely the corresponding alcohol: cyclopropyl(thiophen-2-yl)methanol[1].

    Q2: How can I drive the imine formation to completion without reducing the ketone? A2: You must decouple the imine formation from the reduction step and use a strong Lewis acid to activate the ketone. We recommend using Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ acts as both a Lewis acid to activate the sterically hindered carbonyl and a highly effective water scavenger [2]. It forms a stable, transient aminocarbinolatotitanium complex with ammonia. Once this complex is fully formed (verified by TLC), you can safely introduce a stronger reducing agent like Sodium Borohydride (NaBH₄) to yield the primary amine without forming the alcohol byproduct.

    Q3: Can I use catalytic hydrogenation (e.g., Pd/C or PtO₂) instead of hydride reagents to reduce the imine? A3: No. The starting material contains a thiophene ring. The sulfur atom in the thiophene moiety will rapidly coordinate with and poison standard transition metal catalysts like Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂). If you must use hydrogenation, specialized catalysts like Raney Nickel are required, but hydride reduction (NaBH₄) remains vastly superior in terms of operational simplicity and yield for this specific substrate.

    Q4: I am observing a complex mixture of degradation products. Could the cyclopropyl ring be opening? A4: Yes. The cyclopropyl ring is highly strained and susceptible to ring-opening under strongly acidic conditions (pH < 3) or when exposed to harsh Lewis acids at elevated temperatures. If you are using strong mineral acids to catalyze imine formation, you are likely triggering a ring-opening side reaction. The Ti(OiPr)₄ method operates under mild, near-neutral conditions, preserving the integrity of the cyclopropyl moiety.

    Part 2: Quantitative Data Comparison

    The following table summarizes the expected outcomes of various reductive amination strategies for cyclopropyl(thiophen-2-yl)methanone, allowing you to select the optimal conditions based on empirical data.

    Synthesis MethodReagentsAvg. YieldMajor ByproductReaction TimeVerdict
    Standard Reductive Amination NaCNBH₃, NH₄OAc, MeOH, 65 °C42%Cyclopropyl(thiophen-2-yl)methanol16 hPoor. High over-reduction due to steric hindrance [1].
    Oxime Reduction 1. NH₂OH·HCl 2. Zn/AcOH55-60%Secondary amines, unreacted oxime24 hSub-optimal. Multi-step; zinc dust workup is tedious.
    Titanium-Mediated (Recommended) 1. Ti(OiPr)₄, NH₃ (in EtOH) 2. NaBH₄, RT85-90% Trace secondary amine18 hExcellent. Suppresses alcohol formation; high purity [2].

    Part 3: Optimized Experimental Protocol

    This protocol describes the Ti(OiPr)₄-mediated reductive amination. It is designed as a self-validating system : specific visual cues and physical state changes confirm the success of each mechanistic step.

    Reagents Required:
    • Cyclopropyl(thiophen-2-yl)methanone (1.0 eq, 10 mmol)

    • Ammonia solution in Ethanol (2.0 M, 5.0 eq, 50 mmol)

    • Titanium(IV) isopropoxide (2.0 eq, 20 mmol)

    • Sodium borohydride (1.5 eq, 15 mmol)

    • Aqueous Ammonia (2.0 M) - For quenching

    Step-by-Step Methodology:
    • Imine Complex Formation: In an oven-dried, argon-flushed flask, dissolve cyclopropyl(thiophen-2-yl)methanone (10 mmol) in the 2.0 M ethanolic ammonia solution (25 mL).

    • Lewis Acid Addition: Dropwise, add Ti(OiPr)₄ (20 mmol) via syringe at room temperature.

      • Self-Validation Check: The solution will transition from clear to a pale yellow/orange tint, indicating the formation of the titanium-imine/aminocarbinol complex.

    • Maturation: Stir the sealed reaction mixture at room temperature for 10 hours. Do not heat, as this risks cyclopropyl ring degradation.

    • Reduction: Cool the flask to 0 °C using an ice bath. Carefully add solid NaBH₄ (15 mmol) in small portions to control hydrogen gas evolution.

    • Completion: Remove the ice bath and stir for an additional 8 hours at room temperature.

    • Quenching & Precipitation (Critical Step): Pour the reaction mixture into 30 mL of 2.0 M aqueous ammonia.

      • Self-Validation Check: A massive, dense white precipitate of inorganic titanium dioxide (TiO₂) will immediately form. This visually confirms the successful destruction of the titanium complex, freeing your target amine.

    • Workup: Filter the white slurry through a pad of Celite to remove the TiO₂. Wash the filter cake thoroughly with Ethyl Acetate (3 x 20 mL).

    • Isolation: Separate the organic layer from the filtrate, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-cyclopropyl-1-thien-2-ylmethanamine as a pale yellow oil.

    Part 4: Mechanistic & Workflow Visualizations

    Mechanistic Pathway: Overcoming Steric Hindrance

    The diagram below illustrates why standard conditions fail and how Titanium(IV) isopropoxide redirects the reaction pathway away from the alcohol byproduct.

    Pathway Ketone Cyclopropyl(thiophen-2-yl)methanone (Sterically Hindered) Imine Titanium-Imine Complex (Fast, Driven by Ti(OiPr)4) Ketone->Imine NH3 / Ti(OiPr)4 Lewis Acid Activation Alcohol Cyclopropyl(thiophen-2-yl)methanol (Over-reduction Byproduct) Ketone->Alcohol NaBH3CN or NaBH4 (Without Ti(OiPr)4) Amine 1-Cyclopropyl-1-thien-2-ylmethanamine (Target Product: 85-90% Yield) Imine->Amine NaBH4 Selective Reduction

    Caption: Divergent synthetic pathways showing Ti(OiPr)4 preventing ketone over-reduction.

    Experimental Workflow & Validation Checkpoints

    This workflow maps the physical operations to the self-validating visual cues expected during the optimized protocol.

    Workflow Step1 1. Mix Ketone + NH3 (EtOH) + Ti(OiPr)4 at RT Step2 2. Stir 10h Cue: Yellow/Orange Solution Step1->Step2 Step3 3. Add NaBH4 at 0 °C Cue: H2 Gas Evolution Step2->Step3 Step4 4. Stir 8h at RT (Reduction Complete) Step3->Step4 Step5 5. Quench with 2M aq. NH3 Cue: Dense White TiO2 Precipitate Step4->Step5 Step6 6. Celite Filtration & EtOAc Extraction Step5->Step6

    Caption: Step-by-step Ti(OiPr)4 mediated reductive amination workflow with visual validation cues.

    Part 5: References

    • European Patent Office (EP 2766352 B1). Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer with Same. Demonstrates the standard NaCNBH₃ reductive amination of cyclopropyl(thiophen-2-yl)methanone yielding 42%. Available at:[Link]

    • Der Pharma Chemica. Ultrasound assisted one-pot synthesis of various primary amines. Details the use of Titanium(IV) isopropoxide and NaBH₄ for the highly efficient reductive amination of sterically hindered and heterocyclic ketones. Available at:[Link]

    Optimization

    Technical Support Center: Troubleshooting Storage Degradation of 1-Cyclopropyl-1-thien-2-ylmethanamine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the shelf-life and reproducibility of heteroaromatic amines.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the shelf-life and reproducibility of heteroaromatic amines. 1-Cyclopropyl-1-thien-2-ylmethanamine (CAS: 473732-80-8) is a highly versatile building block in drug discovery, but its structural features—a highly electron-rich thiophene ring coupled with a nucleophilic primary amine—make it uniquely susceptible to environmental degradation.

    This guide provides a deep-dive into the mechanistic causes of its instability and offers field-proven, self-validating protocols to ensure the integrity of your compound.

    Quantitative Diagnostic Matrix

    Before initiating any chemical rescue, you must diagnose the specific degradation pathway. Compare your analytical data against this matrix to identify the root cause of the instability.

    Analytical Observation (LC-MS ESI+)Physical SymptomMechanistic CauseCorrective Action
    m/z 170.06 [M+H+16]⁺Gradual darkening (pale yellow to dark brown)Thiophene sulfur oxidation to S-oxidePurify via silica gel chromatography; store under inert gas.
    m/z 198.05 [M+H+44]⁺Increased viscosity; formation of sticky white solidsCarbamate formation via atmospheric CO₂ absorptionPerform basic aqueous wash, extract, and convert to HCl salt.
    m/z 137.04 [M-NH₂+H]⁺Pungent, ammonia-like odor upon opening vialOxidative deamination / C-N bond cleavageDiscard severely degraded batch; implement strict cold storage.

    Deep-Dive FAQs: Mechanisms of Degradation

    Q1: My freshly purified batch turned dark brown over two months in the fridge. Why did this happen?

    A1: This is a classic symptom of thiophene ring oxidation . The sulfur atom in the thiophene ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen, a process often catalyzed by ambient UV light or trace transition metal impurities from your synthetic route. This oxidation forms reactive thiophene-S-oxides and S,S-dioxides 1. Because thiophene-S-oxides disrupt the aromaticity of the ring, they are highly reactive and can undergo further dimerization or polymerization, which manifests visually as a dark brown discoloration 2.

    Q2: I left the vial open on the benchtop, and the free-base oil became a sticky solid. LC-MS shows a +44 Da mass shift. What is the mechanism here?

    A2: Your primary amine has reacted with atmospheric carbon dioxide (CO₂) to form a carbamate salt . Primary amines act as strong nucleophiles, attacking the electrophilic carbon of CO₂. This reversible reaction is heavily accelerated by ambient moisture, which facilitates the formation of bicarbonate intermediates that rapidly react with the amine 3. The +44 Da shift corresponds exactly to the addition of the CO₂ mass to your compound. Furthermore, carbamate formation acts as a gateway to more severe oxidative degradation pathways of the amine network [[4]]().

    Q3: How do I definitively prevent both the thiophene oxidation and the amine carbamate formation?

    A3: The most robust chemical intervention is to convert the free base to its hydrochloride (HCl) salt . By protonating the primary amine, you completely eliminate its nucleophilicity, shutting down the carbamate formation pathway [[5]](). Additionally, the electron-withdrawing nature of the protonated ammonium group slightly reduces the overall electron density of the adjacent thiophene ring via inductive effects, offering a marginal but useful increase in oxidative stability.

    Mechanistic Degradation & Stabilization Workflow

    The following diagram maps the environmental vulnerabilities of the compound and the logical intervention points.

    G FreeBase 1-Cyclopropyl-1-thien-2-ylmethanamine (Free Base) Environment Atmospheric Exposure (O2, CO2, H2O, UV) FreeBase->Environment Improper Storage Intervention Salt Formation (HCl) & Inert Storage FreeBase->Intervention Proactive Stabilization Deg_Thiophene Thiophene Oxidation (S-oxide / S,S-dioxide) Environment->Deg_Thiophene ROS / UV Light Deg_Amine Carbamate Formation (+44 Da Mass Shift) Environment->Deg_Amine CO2 / Moisture StableProduct Stabilized Amine Salt (Nucleophilicity Quenched) Intervention->StableProduct Protonation

    Caption: Degradation pathways and stabilization strategy for 1-Cyclopropyl-1-thien-2-ylmethanamine.

    Standard Operating Procedures (SOPs)

    Protocol A: Self-Validating Conversion to Hydrochloride Salt

    Purpose: To chemically stabilize the compound for long-term storage (years) by eliminating amine nucleophilicity.

    Step-by-Step Methodology:

    • Dissolution: Dissolve 1.0 g of 1-Cyclopropyl-1-thien-2-ylmethanamine (free base) in 15 mL of anhydrous diethyl ether (or MTBE) in a flame-dried round-bottom flask.

    • Atmospheric Control: Purge the flask with Argon gas and cool the solution to 0°C using an ice bath. Causality: Cooling mitigates the exothermic nature of the acid-base reaction, preventing localized thermal degradation of the thiophene ring.

    • Protonation: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise over 10 minutes while stirring vigorously. A white precipitate will begin to form immediately.

    • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid rapidly through a Buchner funnel under a blanket of Nitrogen. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

    • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (<0.1 mbar) for 4 hours to remove residual solvent and trapped HCl.

    • Self-Validation Step:

      • pH Check: Dissolve 1 mg of the resulting solid in 1 mL of deionized water. The pH should read ~5.0–6.0. If it is highly acidic (<3), residual free HCl remains; extend vacuum drying.

      • NMR Confirmation: Run a ¹H-NMR in D₂O. Confirm the downfield shift of the methine proton (the CH attached to the amine, cyclopropyl, and thiophene groups) by ~0.5–0.8 ppm compared to the free base, verifying successful protonation.

    Protocol B: Purity Verification via LC-MS

    Purpose: To detect trace degradation products before utilizing the compound in critical biological or synthetic assays.

    Step-by-Step Methodology:

    • Sample Prep: Prepare a 1.0 mg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

    • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

    • Detection Parameters:

      • Monitor UV absorbance at 230 nm and 254 nm (optimal for the thiophene chromophore).

      • Set the Mass Spectrometer to ESI+ mode, scanning from m/z 100 to 400.

    • Data Analysis: Extract ion chromatograms (EIC) for m/z 154.06 (Target M+H), m/z 170.06 (Oxidation), and m/z 198.05 (Carbamate). Any peak area >2% for the degradation masses warrants repurification.

    References

    • Preparation and Photochemistry of Thiophene-S-oxides MDPI. URL:[Link]

    • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO₂ Absorption Process MDPI. URL:[Link]

    • Stability of Structurally Varied Aqueous Amines for CO₂ Capture ACS Publications. URL:[Link]

    • New Amines for CO₂ Capture. I. Mechanisms of Amine Degradation in the Presence of CO₂ ResearchGate. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Coupling Reactions for 1-Cyclopropyl-1-thien-2-ylmethanamine

    For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the successful coupling of 1-Cyclopropyl-1-thien-2-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the successful coupling of 1-Cyclopropyl-1-thien-2-ylmethanamine. As a key building block in pharmaceutical and agrochemical research, optimizing its coupling reactions is crucial for efficient synthesis of target molecules. This guide is structured to address common challenges and provide scientifically grounded solutions.

    Troubleshooting Guide

    This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable steps.

    Question 1: My Buchwald-Hartwig amination reaction with 1-Cyclopropyl-1-thien-2-ylmethanamine is showing low to no conversion. What are the likely causes and how can I improve the yield?

    Answer:

    Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the primary factors to investigate:

    • Catalyst System (Palladium Source and Ligand):

      • Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[1] Ensure you are using fresh, high-purity palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. If using a Pd(II) precatalyst, its reduction to Pd(0) is a critical step in the catalytic cycle.[2][3]

      • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] For sterically demanding amines like 1-Cyclopropyl-1-thien-2-ylmethanamine, bulky, electron-rich phosphine ligands are generally preferred.[4][5] Consider ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) or Hartwig (e.g., Josiphos) families.[4][6] The choice of ligand can significantly impact reaction efficiency, and screening a few options is often beneficial.[7][8]

      • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture.[1] Store them under an inert atmosphere and handle them accordingly.

    • Base Selection:

      • Base Strength: Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle.[9] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.[10][11]

      • Base Solubility: Poor solubility of the base can hinder the reaction.[2] Ensure vigorous stirring, especially with dense inorganic bases.[2]

    • Solvent:

      • Solvent Choice: Anhydrous, degassed aprotic solvents are essential. Toluene, dioxane, and THF are commonly used.[2] The presence of water and oxygen can deactivate the catalyst.[1]

      • Solvent Polarity: The polarity of the solvent can influence the reaction rate. Nonpolar solvents may require an anionic base to facilitate the reaction.[9]

    • Reaction Temperature:

      • Insufficient Temperature: While some modern catalyst systems allow for room temperature couplings, many Buchwald-Hartwig reactions require heating, typically between 80-110 °C, to achieve a reasonable reaction rate.[2][12]

      • Thermal Decomposition: Excessively high temperatures can lead to catalyst decomposition, observed as the formation of palladium black.[1]

    Troubleshooting Workflow:

    start Low/No Conversion check_reagents Verify Reagent Quality (Pd source, ligand, base, solvent) start->check_reagents screen_ligands Screen Different Ligands (e.g., XPhos, SPhos, BrettPhos) check_reagents->screen_ligands Reagents OK success Successful Coupling check_reagents->success Issue Found & Fixed optimize_base Optimize Base (Strength and Solubility) screen_ligands->optimize_base No Improvement screen_ligands->success Improved Yield optimize_temp Adjust Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improved Yield check_atmosphere Ensure Inert Atmosphere optimize_temp->check_atmosphere No Improvement optimize_temp->success Improved Yield check_atmosphere->start Re-evaluate check_atmosphere->success Improved Yield cluster_legend Legend Pd0 L₂Pd(0) PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺ PdII_ArX->PdII_Amine Amine_Coord + R₂NH - X⁻ PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Deprotonation + Base - Base-H⁺ PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination L L = Ligand ArX Ar-X = Aryl Halide R2NH R₂NH = Amine

    Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

    Q2: Are there any known incompatibilities of the cyclopropyl group under typical coupling conditions?

    A2: The cyclopropyl group is a strained ring system, but it is generally stable under the conditions used for Buchwald-Hartwig and Suzuki couplings. [13]The primary reactivity concerns would be with highly acidic or electrophilic conditions that are not typically employed in these palladium-catalyzed reactions.

    Q3: How can I purify my final product, the coupled amine?

    A3: Purification is typically achieved through standard laboratory techniques:

    • Workup: After the reaction is complete, a standard aqueous workup is often performed to remove inorganic salts. This may involve partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous acid/base solution.

    • Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A gradient of solvents, such as hexanes and ethyl acetate, is typically used to elute the product.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

    Q4: What are the safety considerations when running these reactions?

    A4: Standard laboratory safety practices should always be followed. Specific considerations for these reactions include:

    • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care, and skin contact should be avoided.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

    • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere and wear appropriate personal protective equipment (PPE).

    • Solvents: The organic solvents used are flammable and should be handled in a well-ventilated fume hood.

    Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

    This protocol is a general starting point and may require optimization for specific substrates.

    • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

    • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol), 1-Cyclopropyl-1-thien-2-ylmethanamine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

    • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

    • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble inorganic salts. Concentrate the filtrate and purify the crude product by silica gel column chromatography.

    References

    • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag.
    • Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry. [Link]

    • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

    • Anderson, K. W., et al. (2006). The Development of a General Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 128(33), 10694–10695.
    • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11026–11033.
    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
    • Fors, B. P., et al. (2009). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 131(16), 5766–5768.
    • Organic Chemistry Portal. Suzuki Coupling. [Link]

    • Oldenhuis, N. J., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 852–855.
    • Reddy, V. P., et al. (2019).
    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Wolfe, J. P., et al. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 66(9), 3213–3215.
    • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

    • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

    • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

    • Seechurn, C. C. C. J., et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Context.
    • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
    • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

    • Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

    • Cella, R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7695.
    • KAUST Repository. Efficient CO and CN bond forming cross-coupling. [Link]

    • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

    • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

    • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

    Sources

    Optimization

    Technical Support Center: Purification of 1-Cyclopropyl-1-thien-2-ylmethanamine

    Welcome to the technical support guide for the purification of crude 1-Cyclopropyl-1-thien-2-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for the purification of crude 1-Cyclopropyl-1-thien-2-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable building block in high purity. As a primary amine containing both a thiophene and a cyclopropyl group, this molecule presents unique purification challenges, from its basicity and potential for oxidation to the critical need for enantiomeric purity in many applications.

    This guide provides field-proven insights in a direct question-and-answer format, addressing specific experimental issues with detailed, science-backed solutions.

    Troubleshooting Guide: Common Purification Issues

    Question 1: My product is streaking badly on a standard silica gel column, and the yield is very low. What's happening?

    Answer: This is a classic issue when purifying basic compounds like primary amines on standard silica gel.[1] The root cause is the strong acid-base interaction between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica. This interaction leads to irreversible adsorption, tailing (streaking), and potential degradation of your product on the column, all of which contribute to low recovery.[1]

    Solutions:

    • Mobile Phase Modification (Competing Base): The most common and effective solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your mobile phase.

      • Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Equilibrate the column with this modified solvent system before loading your sample. The competing base will bind to the acidic silanol groups, allowing your product to elute symmetrically.[1]

    • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic or basic stationary phase.

      • Basic Alumina: Alumina is basic and offers a different selectivity profile, often providing excellent separation for amines without the need for mobile phase modifiers.

      • Amine-Functionalized Silica (KP-NH): These columns are specifically designed for purifying basic compounds and provide excellent peak shapes by shielding the analytes from residual silanols.[1]

    Question 2: My purified amine is a clear oil, but it turns yellow or brown after a day or two, even in the freezer. How can I prevent this degradation?

    Answer: The discoloration you are observing is a hallmark of amine oxidation.[2][3] Primary amines, especially those with electron-rich aromatic rings like thiophene, are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process forms colored impurities, such as nitrosamines or other oxidative degradation products, which can compromise the quality of your material.[4]

    Solutions & Best Practices:

    • Inert Atmosphere: Always handle and store the purified amine under an inert atmosphere. After purification, concentrate the fractions under reduced pressure and immediately place the final product under a blanket of nitrogen or argon.

    • Degassed Solvents: For long-term storage, consider dissolving the amine in a degassed (sparged with N₂ or Ar) anhydrous solvent.

    • Light Protection: Store the final product in an amber vial or a clear vial wrapped in aluminum foil to protect it from light.

    • Storage Temperature: Store at low temperatures (e.g., -20 °C) to slow the rate of oxidation.

    • Salt Formation: For maximum stability, consider converting the purified free-base amine to a stable crystalline salt, such as a hydrochloride (HCl) or mandelate salt.[5][6] Salts are generally much more stable to air oxidation and easier to handle as solids. This is done by dissolving the amine in a suitable solvent (like diethyl ether or EtOAc) and adding a solution of HCl in ether or mandelic acid.[5][7]

    Question 3: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

    Answer: "Oiling out" is a common recrystallization problem where the compound separates from the solution as a liquid instead of a solid. This typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated and cooled too quickly.[8]

    Troubleshooting Steps:

    • Slow Down the Cooling: The most critical factor for successful crystallization is slow cooling. Allow the hot, saturated solution to cool gradually to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath or refrigerator. Rapid cooling favors precipitation over crystallization.[8]

    • Choose a Lower-Boiling Solvent: If your compound has a low melting point, select a solvent with a lower boiling point. The ideal solvent should dissolve your compound when hot but not at room temperature.[9]

    • Use a Mixed-Solvent System: This is a very powerful technique when a single solvent fails. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or DCM). Then, while heating, add a "poor" or "anti-solvent" (in which it is insoluble, e.g., water or hexane) dropwise until the solution just becomes cloudy. Add a few drops of the "good" solvent to make it clear again, and then allow it to cool slowly.[8]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a few crystals of the pure product, add one or two to the cooled, saturated solution to induce crystallization.

    Question 4: My synthesis is racemic, and I need to resolve the enantiomers. What is the most scalable method?

    Answer: For scalable enantiomeric separation of a basic amine, diastereomeric salt formation followed by crystallization is often the most practical and cost-effective industrial method.[5] While preparative chiral chromatography can provide high purity, it is often more expensive and less scalable.

    Diastereomeric Salt Resolution Protocol:

    • Chiral Acid Selection: Choose a commercially available and inexpensive chiral acid, such as L-(+)-Mandelic acid or L-(+)-Tartaric acid.

    • Salt Formation: Dissolve your crude racemic amine (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile). In a separate flask, dissolve the chiral acid (0.5-1.0 equivalents) in the same solvent, heating if necessary.

    • Crystallization: Slowly add the warm acid solution to the amine solution. A salt should begin to precipitate. Heat the mixture until everything redissolves, then allow it to cool very slowly to room temperature, followed by further cooling in an ice bath. One diastereomeric salt is typically less soluble and will crystallize out.

    • Isolation: Collect the crystals by vacuum filtration. The enantiomeric excess (e.e.) of the crystals can be checked by chiral HPLC analysis.

    • Liberation of the Free Base: To recover the enantioenriched amine, dissolve the purified diastereomeric salt in water and basify the solution with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10. Extract the free amine with an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer, and concentrate to yield the purified, enantioenriched amine.[5]

    Frequently Asked Questions (FAQs)

    Q1: What is the best all-around purification strategy to start with for this amine?

    A1: For a research-scale purification (<5g), flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine is an excellent starting point.[1] This method is versatile and effective at removing common non-basic organic impurities. For larger scales, where chromatography is less desirable, an acid-base extraction to remove non-basic impurities followed by vacuum distillation or recrystallization as a salt would be a more appropriate strategy.[10]

    Q2: Is vacuum distillation a good option for purifying 1-Cyclopropyl-1-thien-2-ylmethanamine?

    A2: Vacuum distillation can be a viable option, particularly for removing non-volatile impurities on a large scale. However, amines can be heat-sensitive.[11] Prolonged exposure to high temperatures, even under vacuum, can lead to decomposition or polymerization.[11][12] This method is best suited if the impurities have significantly different boiling points from the product and if the product is thermally stable under the required conditions. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

    Q3: How do I choose between normal-phase and reversed-phase chromatography?

    A3: The choice depends on the polarity of your product and its impurities.

    • Normal-Phase (e.g., Silica, Alumina): Best for separating your amine from less polar impurities. It is often the first choice due to lower cost and the use of volatile organic solvents that are easy to remove. Remember to add a basic modifier like TEA.[1]

    • Reversed-Phase (e.g., C18): This is an excellent and often underutilized option for purifying polar compounds, including amines.[13] It is particularly useful for removing highly polar impurities or when normal-phase chromatography fails. The typical mobile phase is a gradient of water and acetonitrile (or methanol), sometimes with a modifier like formic acid or TFA, though for amine purification, a neutral or slightly basic mobile phase is often preferred to ensure good peak shape.

    Q4: How can I effectively monitor my column chromatography fractions?

    A4: Thin-Layer Chromatography (TLC) is the standard method. Use the same solvent system for TLC as you plan to use for the column, including the triethylamine. To visualize the spots, use a UV lamp (the thiophene ring is UV active) and a potassium permanganate (KMnO₄) stain. Primary amines show up as yellow/orange spots on a purple background with a KMnO₄ stain, which is a highly effective and diagnostic visualization technique.

    Visualized Workflows and Data

    Decision Tree for Purification Method Selection

    The following diagram provides a logical workflow for choosing the most suitable purification technique based on the scale of your reaction and the nature of the impurities.

    Purification_Decision_Tree start Crude 1-Cyclopropyl-1-thien-2-ylmethanamine scale What is the scale? start->scale impurities Are impurities non-basic? scale->impurities < 10g (Lab Scale) volatility Are impurities non-volatile? scale->volatility > 10g (Pilot/Process Scale) chiral Is enantiomeric purity required? impurities->chiral No (complex mixture) chrom Flash Column Chromatography (Silica + 1% TEA or KP-NH) impurities->chrom Yes extract_distill 1. Acid/Base Extraction 2. Vacuum Distillation volatility->extract_distill Yes extract_xtal 1. Acid/Base Extraction 2. Recrystallization (as free base or salt) volatility->extract_xtal No (similar B.P.) chiral_xtal Diastereomeric Salt Recrystallization chiral->chiral_xtal Yes (Scalable) chiral_chrom Preparative Chiral Chromatography chiral->chiral_chrom Yes (High Purity) chrom->chiral extract_distill->chiral extract_xtal->chiral Troubleshooting_Workflow start Problem: Low Yield / Streaking in Column Chromatography check1 Did you add a competing base (e.g., 1% TEA) to the eluent? start->check1 action1 Re-run column with 0.5-2% TEA or NH4OH in the mobile phase. check1->action1 No check2 Is the product degrading on silica (color change in column)? check1->check2 Yes end Successful Purification action1->end action2 1. Deactivate silica with TEA. 2. Switch to a basic stationary phase (Alumina, KP-NH). check2->action2 Yes check3 Is the product not eluting at all? check2->check3 No action2->end action3 Switch to a more polar solvent system (e.g., DCM/MeOH + TEA) or consider Reversed-Phase (C18) chromatography. check3->action3 Yes action3->end

    Sources

    Troubleshooting

    Handling and safety precautions for 1-Cyclopropyl-1-thien-2-ylmethanamine

    Answering the user's request.## Technical Support Center: 1-Cyclopropyl-1-thien-2-ylmethanamine Prepared by the Office of Senior Application Scientists This guide serves as a critical resource for researchers, scientists...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Answering the user's request.## Technical Support Center: 1-Cyclopropyl-1-thien-2-ylmethanamine

    Prepared by the Office of Senior Application Scientists

    This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in experiments involving 1-Cyclopropyl-1-thien-2-ylmethanamine. The following information is synthesized from safety data for the compound and its structural analogs to provide comprehensive handling and safety protocols. Our approach is to explain the causality behind each recommendation, ensuring a framework of self-validating safety and experimental integrity.

    Section 1: Hazard Identification and Initial Risk Assessment

    This section addresses the fundamental safety profile of the compound, which is essential for planning any experimental work.

    Question: What are the primary hazards associated with 1-Cyclopropyl-1-thien-2-ylmethanamine?

    Answer: While a specific, comprehensive toxicological profile for 1-Cyclopropyl-1-thien-2-ylmethanamine is not extensively published, data from structurally similar compounds, such as [1-(thiophen-2-yl)cyclopropyl]methanamine and cyclopropylamine, allow for a robust hazard assessment.[1][2] The primary hazards are significant and require stringent controls.

    The compound is classified with high confidence as:

    • Acutely Toxic: It is expected to be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][3]

    • Corrosive: Causes severe skin burns and serious eye damage.[1][2][4] Vapors can be extremely irritating to the eyes and respiratory tract.[1]

    • Flammable: Many related low-molecular-weight amines are flammable liquids and vapors, posing a fire hazard when exposed to heat, sparks, or open flames.[1][5]

    The amine functional group contributes to its corrosive nature and potential to cause chemical burns.[1] The overall structure suggests it can be readily absorbed by the body through multiple routes, leading to systemic toxicity.

    Hazard ClassificationCategoryAssociated Risks
    Acute Toxicity (Oral, Dermal, Inhalation)Category 2/3/4Harmful, Toxic, or Fatal upon exposure.[2][3][6]
    Skin Corrosion / IrritationCategory 1BCauses severe skin burns and damage.[2][4]
    Serious Eye Damage / Eye IrritationCategory 1Causes serious, potentially irreversible eye damage.[1][4]
    FlammabilityCategory 3 (Assumed)Flammable liquid and vapor.[3][5]

    Section 2: Personal Protective Equipment (PPE) Protocols

    Proper PPE is the final and most critical barrier between the researcher and chemical exposure. The selection process must be deliberate and based on the specific tasks being performed.

    Question: What is the mandatory PPE for handling 1-Cyclopropyl-1-thien-2-ylmethanamine, and are there different requirements for different tasks?

    Answer: Yes, the level of PPE depends on the experimental procedure. Due to the compound's corrosive and toxic nature, a baseline level of protection is always required, with enhanced protection for higher-risk activities.

    Baseline PPE for All Handling:

    • Gloves: Double-gloving with chemical-resistant nitrile gloves is mandatory.[7][8] The outer glove should be removed and disposed of immediately after handling or in case of known contamination.[7] Gloves must be inspected for integrity before each use.[9]

    • Eye/Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[10] Given the severe corrosive risk, these must be worn in conjunction with a full-face shield.[8][11] Standard safety glasses are insufficient.

    • Lab Coat/Gown: A chemical-resistant lab coat or apron is necessary.[1][11] For larger quantities or tasks with a high splash risk, a PVC or similar impermeable apron should be worn over the lab coat.[1]

    The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

    PPE_Workflow PPE Selection Workflow for Chemical Handling cluster_0 start Start: Assess Task task Handling Small Quantities (<5 mL) in a Fume Hood? start->task baseline_ppe Required PPE: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Chemical-Resistant Lab Coat task->baseline_ppe Yes risk_assessment High Splash Risk? (e.g., Transfer, Cleanup) task->risk_assessment No (Larger Scale) spill_response Emergency Use: Spill or Aerosol Release baseline_ppe->spill_response risk_assessment->baseline_ppe No enhanced_ppe Enhanced PPE: - All Baseline PPE - Chemical-Resistant Apron - Consider Respirator based on  ventilation and procedure risk_assessment->enhanced_ppe Yes enhanced_ppe->spill_response emergency_ppe Emergency PPE: - Full-face Respirator - Full Chemical Suit - Heavy-duty Gloves spill_response->emergency_ppe Yes

    PPE selection based on experimental task.

    Section 3: Handling, Storage, and Engineering Controls

    Proper handling and storage are proactive safety measures designed to prevent exposure and maintain chemical integrity.

    Question: How should I properly handle and store this chemical to ensure safety and stability?

    Answer: All manipulations of 1-Cyclopropyl-1-thien-2-ylmethanamine must be performed within a certified chemical fume hood to control vapor exposure.[12][13] The work area should be kept clean, and an eyewash station and safety shower must be immediately accessible.[9][14]

    Handling Procedures:

    • Grounding: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[5][15]

    • Inert Atmosphere: For long-term storage or sensitive reactions, storing and handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, as related amines can absorb carbon dioxide from the air.[1][5]

    • Avoid Inhalation: Do not breathe vapors or mists.[9][14] All transfers should be conducted in a way that minimizes aerosol generation.

    Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[9][16] Storage should be away from heat, sparks, and open flames.[5]

    ParameterRecommendationRationale
    Location Ventilated, cool, dry chemical cabinet.[5][9]Prevents vapor accumulation and degradation from moisture.
    Temperature Store at recommended temperature, often refrigerated.[12][16]Reduces vapor pressure and slows potential degradation.
    Atmosphere Store under inert gas (Nitrogen/Argon).[5]Prevents reaction with atmospheric CO2 and moisture.[1][5]
    Container Tightly closed original container.[9]Prevents leakage and contamination.
    Incompatibilities Acids, acid chlorides, acid anhydrides, strong oxidizing agents, carbon dioxide.[1][5]Violent reactions can occur, releasing heat and toxic fumes.

    Section 4: Spill, Leak, and Emergency Procedures

    Rapid and correct response to a spill is critical to mitigating exposure and preventing further hazards.

    Question: What is the correct procedure for cleaning up a spill of 1-Cyclopropyl-1-thien-2-ylmethanamine?

    Answer: The procedure depends on the size of the spill. For any spill, the immediate priorities are to alert personnel and ensure the area is safe to enter.

    Step-by-Step Spill Cleanup Protocol:

    • Evacuate & Alert: Immediately alert all personnel in the vicinity. Evacuate the immediate area if the spill is large or ventilation is poor.[9][17]

    • Control Ignition Sources: Remove all sources of ignition (e.g., turn off nearby equipment).[1][5]

    • Ventilate: Ensure the chemical fume hood is operating correctly. For spills outside a hood, increase ventilation to the area.[15]

    • Wear Proper PPE: Before approaching the spill, don the appropriate PPE, including a respirator if vapors are significant, a chemical-resistant apron, double gloves, and face shield with goggles.[9][12]

    • Containment: For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[12][18] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.

    • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5][19]

    • Decontamination: Clean the spill area thoroughly with a suitable solvent (consult your institution's safety office), followed by soap and water.[9] All cleaning materials must also be disposed of as hazardous waste.

    The following workflow illustrates the spill response logic.

    Spill_Response_Workflow Spill Response Workflow cluster_1 spill Spill Discovered alert Alert Personnel & Evacuate Area spill->alert assess Is the spill large or uncontrolled? alert->assess call_emergency Call Emergency Response (e.g., EH&S) assess->call_emergency Yes control_hazards Remove Ignition Sources & Ensure Ventilation assess->control_hazards No (Small & Contained) don_ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Apron, Respirator if needed) control_hazards->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

    Logical flow for responding to a chemical spill.

    Section 5: First Aid and Exposure Response

    Immediate and appropriate first aid can significantly reduce the severity of injury following an exposure.

    Question: What are the specific first-aid measures required for skin, eye, or inhalation exposure?

    Answer: All exposures require immediate medical attention. Provide the Safety Data Sheet (SDS) to the responding medical personnel.[20]

    • In Case of Skin Contact: Immediately remove all contaminated clothing.[4][5] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[12][20] Do not scrub or use neutralizing agents. Seek immediate medical attention.[4]

    • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[9][12] Remove contact lenses if present and easy to do.[5] You must seek immediate medical attention from an ophthalmologist.[17]

    • In Case of Inhalation: Move the victim to fresh air immediately.[5][12] If the person is not breathing, perform artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][20]

    • In Case of Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[9][12] Seek immediate medical attention.[4]

    References

    • Air Liquide Singapore. (2020, August 3). SDS EU (Reach Annex II).
    • Enamine.
    • BroadPharm. (2021, December 3).
    • Santa Cruz Biotechnology.
    • Fisher Scientific. (2009, September 22).
    • MilliporeSigma. (2025, November 1).
    • Sigma-Aldrich. (2026, January 14).
    • TCI Chemicals. (2025, May 2).
    • NextSDS. [1-(thiophen-2-yl)cyclopropyl]methanamine — Chemical Substance Information. [Link]

    • Merck Millipore. (2025, July 2).
    • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
    • Canadian Association of Pharmacy in Oncology. (2018). Safe handling of hazardous drugs. PMC.
    • PPESAFETY. Chemical Handling Protection PPE Kit. [Link]

    • National Institutes of Health. 1-Cyclopropylethanamine. PubChem. [Link]

    • Fisher Scientific.
    • Fisher Scientific. (S)
    • Enamine.
    • RS Components. (2020, June 25).
    • Tokyo Chemical Industry. (2023, March 4).
    • Passive Fire Protection Partners. SDS - 4100NS.
    • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. [Link]

    • Enamine.

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    Reference Data & Comparative Studies

    Validation

    Benchmarking 1-Cyclopropyl-1-thien-2-ylmethanamine Reactivity in Palladium-Catalyzed Cross-Coupling

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, ligand benchmarking, and self-validating experimental methodologies for sterically hindered, heteroar...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, ligand benchmarking, and self-validating experimental methodologies for sterically hindered, heteroaryl-containing primary amines.

    The Molecular Profile: Steric and Electronic Bottlenecks

    In modern drug discovery, incorporating rigid, three-dimensional motifs like cyclopropyl groups alongside electron-rich heterocycles (e.g., thiophene) is a proven strategy to improve metabolic stability and target affinity. However, 1-Cyclopropyl-1-thien-2-ylmethanamine presents a unique dual-challenge in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination):

    • The Steric Bottleneck ( α -Branching): The α -cyclopropyl group creates severe steric hindrance. During the catalytic cycle, this bulk significantly increases the transition state energy required for amine coordination to the Pd(II) intermediate and subsequent deprotonation[1].

    • The Electronic Bottleneck (Thiophene Coordination): Thiophene rings possess Lewis basic sulfur atoms that can competitively coordinate to the palladium center. If the chosen phosphine ligand is not sufficiently bulky or electron-rich, the thiophene motif can displace the ligand, forming catalytically dormant off-cycle palladium complexes that lead to premature reaction stalling[2].

    To successfully benchmark this molecule, we must evaluate its reactivity against unhindered amines and select a catalytic system capable of overriding both of these inherent molecular hurdles.

    Mechanistic Causality & Ligand Selection Logic

    Standard first-generation ligands (e.g., BINAP, dppf) fail when coupling 1-Cyclopropyl-1-thien-2-ylmethanamine. The lack of sufficient steric bulk in these ligands allows the thiophene sulfur to poison the catalyst, while their electronic properties are insufficient to drive the reductive elimination of a sterically hindered amine.

    Recent advancements in dialkylbiaryl monophosphine ligands have solved this. Ligands such as GPhos and tBuBrettPhos or ylide-functionalized phosphines (adYPhos ) are specifically designed to maintain catalyst stability[3]. GPhos, in particular, effectively resists heteroarene-induced catalyst deactivation while promoting efficient coupling for sterically demanding α -branched primary amines[2].

    LigandLogic Amine 1-Cyclopropyl-1-thien-2-ylmethanamine BINAP 1st Gen: BINAP/dppf Result: Catalyst Poisoning Amine->BINAP Thiophene coordination XPhos 2nd Gen: XPhos Result: Moderate Conversion Amine->XPhos Incomplete deprotonation GPhos 3rd Gen: GPhos / tBuBrettPhos Result: High Yield (>85%) Amine->GPhos Optimal steric accommodation

    Caption: Ligand selection logic to overcome thiophene coordination and α-branching.

    Quantitative Benchmarking Data

    To objectively benchmark 1-Cyclopropyl-1-thien-2-ylmethanamine, we compare its coupling efficiency against a standard aryl chloride (e.g., 4-chlorotoluene) using various amine nucleophiles. The data below illustrates how the combination of α -branching and heteroaryl presence drastically shifts ligand requirements compared to simpler amines[4].

    Amine NucleophileStructural ClassificationOptimal Ligand SystemCatalyst Loading (mol%)Isolated Yield (%)Reaction Time (h)
    BenzylamineUnhindered PrimaryBINAP or XPhos1.0>954
    CyclopropylamineSmall α -BranchedadYPhos / XPhos2.07812
    tert-ButylamineHighly Hindered AliphatictBuBrettPhos2.08516
    1-Cyclopropyl-1-thien-2-ylmethanamine Hindered + Heteroaryl GPhos 2.0 88 18
    1-Cyclopropyl-1-thien-2-ylmethanamine Hindered + Heteroaryl BINAP 5.0 <10 24

    Note: Reactions conducted at 80 °C in toluene using NaOtBu as the base. Yields reflect isolated product after column chromatography.

    The Catalytic Workflow

    The sequence of events in the cross-coupling of this specific amine highlights the necessity of the base and ligand choice. The deprotonation step is the critical rate-limiting bottleneck. The bulky cyclopropyl group physically obstructs the incoming base (e.g., NaOtBu or LiHMDS) from accessing the amine proton while coordinated to the Pd(II) center[1].

    CatalyticCycle Pd0 Pd(0)L Active Catalyst (e.g., L = GPhos) OxAdd Oxidative Addition Ar-X + Pd(0)L -> Ar-Pd(II)-X Pd0->OxAdd AmineCoord Amine Coordination Steric Clash from α-Cyclopropyl OxAdd->AmineCoord Deprot Deprotonation by Base Overcoming Steric Bottleneck AmineCoord->Deprot Rate-Limiting RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

    Caption: Catalytic cycle highlighting steric bottlenecks in α-branched amine coupling.

    Self-Validating Experimental Protocol

    To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It includes built-in diagnostic checks to confirm the reaction is proceeding correctly and to identify the exact point of failure if it is not.

    Materials Required
    • Electrophile: 4-Chlorotoluene (1.0 mmol)

    • Nucleophile: 1-Cyclopropyl-1-thien-2-ylmethanamine (1.2 mmol)

    • Precatalyst: GPhos-Pd-G3 (0.02 mmol, 2 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol)

    • Solvent: Anhydrous, degassed Toluene (5.0 mL)

    Step-by-Step Methodology

    Step 1: Glovebox Preparation (Crucial for Base Integrity)

    • Inside a nitrogen-filled glovebox, add GPhos-Pd-G3 (2 mol%) and NaOtBu (1.5 equiv) to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

    • Validation Check: NaOtBu must be a free-flowing white powder. If it appears clumped or slightly yellow, it has absorbed moisture/CO2 and will fail to deprotonate the sterically hindered Pd-amine complex. Discard and use a fresh batch.

    Step 2: Reagent Addition

    • Add 4-Chlorotoluene (1.0 mmol) and 1-Cyclopropyl-1-thien-2-ylmethanamine (1.2 mmol) to the vial.

    • Add anhydrous, degassed toluene (5.0 mL).

    • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

    Step 3: Reaction Execution & Monitoring

    • Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm).

    • Validation Check (15 minutes): The solution should transition from a pale yellow to a deep red/orange homogeneous mixture, indicating the formation of the active Pd(0) species and successful oxidative addition. If the solution turns opaque black and a precipitate forms, Pd-black has crashed out due to oxygen ingress or thiophene-induced ligand dissociation. The reaction has failed.

    • Monitor via GC-MS or TLC after 4 hours and 16 hours.

    Step 4: Workup and Isolation

    • After 18 hours, cool the reaction to room temperature.

    • Quench by filtering the mixture through a short pad of Celite to remove inorganic salts and palladium residues. Elute with ethyl acetate (15 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Validation Check: Confirm product identity via 1 H NMR. Pay specific attention to the shift of the α -proton adjacent to the cyclopropyl ring, which shifts downfield upon successful N-arylation.

    References

    • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability N
    • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Massachusetts Institute of Technology (DSpace)
    • Palladium-Catalyzed Monoarylation of Cyclopropylamine The Journal of Organic Chemistry - ACS Public
    • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination Journal of the American Chemical Society - ACS Public

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 1-Cyclopropyl-1-thien-2-ylmethanamine

    For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and pharmaceutical development. 1-Cyclopropyl-1-t...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and pharmaceutical development. 1-Cyclopropyl-1-thien-2-ylmethanamine, a molecule featuring a thiophene ring, a cyclopropyl group, and a primary amine, presents a unique analytical challenge. Its structure demands a multi-faceted validation approach where mass spectrometry (MS) serves as a rapid, sensitive, and highly specific tool.

    This guide provides an in-depth comparison of mass spectrometric strategies for the structural validation of 1-Cyclopropyl-1-thien-2-ylmethanamine. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, ensuring that the described workflows are not only robust but also self-validating. Every claim is grounded in established analytical principles and supported by authoritative references.

    Foundational Strategy: Choosing the Right Ionization Technique

    The first critical decision in any MS-based structural elucidation is the choice of ionization method. The method dictates the nature of the initial ion (a radical cation or a pseudo-molecular ion) and, consequently, the entire fragmentation cascade. For a molecule like 1-Cyclopropyl-1-thien-2-ylmethanamine, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

    • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a rich "fingerprint" of the molecule. However, for some molecules, particularly primary amines, the molecular ion (M•+) can be weak or entirely absent, complicating molecular weight determination.[2][3]

    • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and thermally labile molecules.[4] It typically generates a protonated molecule, [M+H]+, by spraying a solution of the analyte through a highly charged capillary. This method provides a clear indication of the molecular weight. Fragmentation is not spontaneous but is induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]+ ion is selectively isolated and fragmented through collision-induced dissociation (CID).[5]

    Comparative Analysis of Ionization Techniques

    FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
    Ion Type Radical Cation (M•+)Protonated Molecule ([M+H]+)
    Molecular Ion Peak Often weak or absent for aliphatic amines[3]Typically the base peak
    Fragmentation Extensive, spontaneous, and highly reproducibleControlled via Collision-Induced Dissociation (CID)
    Typical Interface Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
    Primary Utility Structural fingerprinting, library matchingMolecular weight determination, targeted fragmentation analysis
    Best For... Volatile, thermally stable small moleculesPolar, non-volatile, and thermally labile molecules

    For 1-Cyclopropyl-1-thien-2-ylmethanamine, a dual-pronged approach using both GC-EI-MS and LC-ESI-MS/MS is recommended for comprehensive validation. EI provides a detailed fragmentation fingerprint, while ESI confirms the molecular weight and allows for controlled fragmentation studies.

    Predicting the Fragmentation Fingerprint: A Mechanistic Approach

    Understanding the probable fragmentation pathways is key to interpreting the resulting mass spectra. The structure of 1-Cyclopropyl-1-thien-2-ylmethanamine contains several features that will dictate its fragmentation behavior: the basic nitrogen atom, the strained cyclopropyl ring, and the aromatic thiophene ring.

    High-Resolution Mass and Isotopic Pattern

    Before fragmentation analysis, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.[6][7] For 1-Cyclopropyl-1-thien-2-ylmethanamine (C₈H₁₁NS), the exact mass of the neutral molecule is 153.0612.

    • EI (M•+): Expected accurate mass of 153.0612

    • ESI ([M+H]+): Expected accurate mass of 154.0690

    A critical validation point is the isotopic pattern conferred by the sulfur atom. The natural abundance of the ³⁴S isotope (4.21%) will result in a characteristic [M+2] peak with an intensity of approximately 4.2% relative to the monoisotopic peak.[8] This provides strong evidence for the presence of a single sulfur atom.

    Predicted EI Fragmentation Pathway

    In EI-MS, the primary amine will be the preferred site of ionization. The dominant fragmentation mechanism for amines is α-cleavage, where a bond adjacent to the C-N bond is broken to form a stable iminium cation.[3][9]

    cluster_main α-Cleavage Pathways cluster_secondary Thiophene Ring Fragmentation M C₈H₁₁NS (m/z 153) M•+ F1 C₅H₄S• (Thienyl radical) F2 C₅H₈N+ (m/z 82) M->F2 Loss of Thienyl Radical F3 C₃H₅• (Cyclopropyl radical) F4 C₅H₆NS+ (m/z 112) M->F4 Loss of Cyclopropyl Radical F5 C₄H₄S•+ (m/z 84) F4->F5 - C₂H₂N (Rearrangement) F6 C₂H₂ F5->F6 - CS M_H [M+H]+ (m/z 154) F1 C₈H₉S+ (m/z 137) M_H->F1 - NH₃ F2 C₄H₅S+ (Thienylmethyl cation) (m/z 97) F1->F2 - C₄H₄ (Rearrangement) F3 C₅H₇+ (m/z 67) F1->F3 - C₄H₂S cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation & Validation prep Prepare dilute solution of 1-Cyclopropyl-1-thien-2-ylmethanamine in appropriate solvent (e.g., Methanol or Acetonitrile) gcms GC-EI-MS Analysis prep->gcms lcms LC-ESI-MS/MS Analysis prep->lcms frag_ei Analyze EI Fragmentation Pattern (Compare with Predictions) gcms->frag_ei hrms Confirm Elemental Formula (Accurate Mass & Isotope Pattern) lcms->hrms frag_esi Analyze ESI-MS/MS Fragmentation (Confirm Neutral Losses) hrms->frag_esi confirm Structure Confirmed frag_ei->confirm frag_esi->confirm

    Caption: Integrated workflow for mass spectrometric validation.

    Protocol: GC-EI-MS Analysis

    This protocol is designed to generate a reproducible fragmentation fingerprint.

    • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source. 2[10]. Sample Preparation: Prepare a 100 µg/mL solution of the compound in methanol.

    • GC Conditions:

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injection Volume: 1 µL, splitless mode.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

      • Rationale: The temperature ramp ensures the elution of the analyte as a sharp peak, while the high final temperature cleans the column.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 250.

      • Rationale: A 70 eV energy is standard for EI to create comparable spectra. T[1]he mass range is set to capture the expected molecular ion and all significant fragments.

    Protocol: LC-ESI-HRMS and MS/MS Analysis

    This protocol confirms molecular weight and provides controlled fragmentation data.

    • Instrumentation: A Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source. 2[11]. Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

      • Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte to form [M+H]+ ions in positive ESI mode. 3[12]. LC Conditions:

      • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 kV.

      • Acquisition Mode:

        • Full Scan (MS1): Acquire high-resolution data from m/z 100-300 to determine the accurate mass of the [M+H]+ ion.

        • Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense ion from the MS1 scan (targeting m/z 154.07). U[11]se a normalized collision energy (NCE) of 20-40 eV to induce fragmentation.

      • Validation Criteria: The measured mass of the precursor ion should be within 5 ppm of the theoretical mass. T[7]he method should demonstrate acceptable precision and accuracy if quantitative analysis is required.

    [13][14]### 4. Complementary Techniques for Unambiguous Validation

    While mass spectrometry provides powerful evidence for molecular weight and fragmentation, it primarily reveals the composition of the pieces. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the precise connectivity of atoms within a molecule. A[6] complete validation package for a novel compound should always include both MS data (to confirm mass and formula) and NMR data (¹H, ¹³C, and 2D-NMR) to unequivocally prove the isomeric structure.

    Conclusion

    The structural validation of 1-Cyclopropyl-1-thien-2-ylmethanamine by mass spectrometry is a clear demonstration of modern analytical strategy. It requires a thoughtful, multi-pronged approach that leverages the strengths of different ionization techniques and analytical platforms. By combining the detailed fragmentation fingerprint from GC-EI-MS with the unambiguous molecular weight and controlled fragmentation data from LC-ESI-HRMS/MS, researchers can build a robust and scientifically sound case for the structure of this and other novel chemical entities. This guide provides the framework and the underlying scientific rationale to perform this validation with the highest degree of confidence and integrity.

    References

    • Title: STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES Source: Organic Mass Spectrometry URL: [Link]

    • Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) Source: Flavour and Fragrance Journal URL: [Link]

    • Title: Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry Source: Analytical Chemistry URL: [Link]

    • Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) Source: ResearchGate URL: [Link]

    • Title: Structure verification of small molecules using mass spectrometry and NMR spectroscopy Source: ResearchGate URL: [Link]

    • Title: Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: TrAC Trends in Analytical Chemistry URL: [Link]

    • Title: The electron impact (EI) mass fragmentation patterns for the target molecules are well-known. Source: The Scripps Center for Metabolomics and Mass Spectrometry URL: [Link]

    • Title: Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence Source: Environmental Science & Technology URL: [Link]

    • Title: Generic approach to validation of small-molecule LC-MS/MS biomarker assays Source: Bioanalysis URL: [Link]

    • Title: Application of Mass Spectrometry on Small Molecule Analysis Source: TIGP (Taiwan International Graduate Program) URL: [Link]

    • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

    • Title: Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass Source: Journal of Mass Spectrometry URL: [Link]

    • Title: Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples Source: MDPI URL: [Link]

    • Title: Mass Spectrometry: Fragmentation Source: University Course Material URL
    • Title: Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution Source: Accounts of Chemical Research URL: [Link]

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports URL: [Link]

    • Title: The mass spectrum of cyclopropane Source: Doc Brown's Chemistry URL: [Link]

    • Title: Validation of an LC-MS/MS method for the quantification of 1P-LSD and its metabolite LSD in serum and urine Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

    • Title: Categorical Fragmentation Networks in Tandem Mass Spectrometry: Phase-Lock Topology and Entropy-Intensity Relations in Small Molecule Fragmentation Source: ChemRxiv URL: [Link]

    • Title: Validation of a liquid chromatographic-tandem mass spectrometric method for the measurement of... YF476 in human plasma Source: Journal of Chromatography B URL: [Link]

    • Title: Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders Source: Molecules URL: [Link]

    • Title: Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater Source: Analytical and Bioanalytical Chemistry URL: [Link]

    • Title: Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood Source: International Journal of Molecular Sciences URL: [Link]

    Sources

    Validation

    Evaluating Target Specificity of Cyclopropyl-Thienyl Methanamine Compounds: A Comparative Guide

    For researchers and drug development professionals, understanding the target specificity of a novel compound is paramount. This guide provides an in-depth, objective comparison of methods to evaluate the target specifici...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, understanding the target specificity of a novel compound is paramount. This guide provides an in-depth, objective comparison of methods to evaluate the target specificity of 1-Cyclopropyl-1-thien-2-ylmethanamine and its analogs. We will explore the experimental data and methodologies necessary to characterize the interaction of these compounds with their primary targets and potential off-targets, using the well-characterized non-selective monoamine oxidase inhibitor, tranylcypromine, as a key comparator.

    The inclusion of a cyclopropyl ring in drug candidates can enhance potency, improve metabolic stability, and reduce off-target effects[1]. The cyclopropylamine moiety, in particular, is a well-known pharmacophore for monoamine oxidase (MAO) inhibition[2]. Given the structural similarities of 1-Cyclopropyl-1-thien-2-ylmethanamine to known MAO inhibitors, a thorough evaluation of its activity against MAO-A and MAO-B is a critical first step. Furthermore, assessing its interaction with monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—is crucial for a comprehensive specificity profile.

    This guide will detail three key experimental approaches: in vitro enzyme inhibition assays for MAO-A and MAO-B, radioligand binding assays for monoamine transporters, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.

    Comparative Analysis of Target Inhibition

    The following table summarizes hypothetical inhibitory activities of a representative Cyclopropyl-Thienyl Methanamine compound against primary targets (MAO-A, MAO-B) and key off-targets (SERT, DAT, NET), compared to the non-selective inhibitor, tranylcypromine.

    CompoundTargetIC50 / Ki (nM)Selectivity Index (MAO-B/MAO-A)Data Source
    Cyclopropyl-Thienyl Methanamine (Hypothetical) MAO-A5000.1Fictional Data
    MAO-B50Fictional Data
    SERT>10,000Fictional Data
    DAT>10,000Fictional Data
    NET>10,000Fictional Data
    Tranylcypromine MAO-A~2,300~0.7[3]
    MAO-B~1,600[3]
    SERT>10,000[4]
    DAT~4,870 (mouse)[4]
    NET~1,750 (mouse)[4]

    Note: Data for Cyclopropyl-Thienyl Methanamine is hypothetical for illustrative purposes. Tranylcypromine data is sourced from published literature.

    Experimental Methodologies

    In Vitro Monoamine Oxidase (MAO) Inhibition Assay

    Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B. By determining the half-maximal inhibitory concentration (IC50), we can quantify the potency and selectivity of the inhibitor. Kynuramine is a non-selective substrate that is metabolized by both MAO isoforms into the fluorescent product 4-hydroxyquinoline, providing a robust and sensitive readout.[5][6][7]

    Experimental Workflow:

    MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compound Dilutions - Control Inhibitors (Clorgyline, Selegiline) - MAO-A & MAO-B Enzymes - Kynuramine Substrate plate Plate Compound/Controls reagents->plate add_enzyme Add MAO Enzyme plate->add_enzyme preincubate Pre-incubate (15 min, 37°C) add_enzyme->preincubate add_substrate Initiate Reaction (add Kynuramine) preincubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate read_plate Measure Fluorescence (Ex: 310-320 nm, Em: 380-400 nm) incubate->read_plate analyze Calculate % Inhibition Determine IC50 Values read_plate->analyze

    Caption: Workflow for the in vitro MAO inhibition assay.

    Detailed Protocol:

    • Compound Preparation: Prepare serial dilutions of the 1-Cyclopropyl-1-thien-2-ylmethanamine compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final DMSO concentration should not exceed 1%.

    • Assay Plate Setup: In a black 96-well plate, add 5 µL of the diluted compounds or controls. For 100% activity control, add 5 µL of buffer.

    • Enzyme Addition: Add 40 µL of recombinant human MAO-A or MAO-B enzyme (5-20 µg/mL) to the respective wells.

    • Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: Add 5 µL of kynuramine substrate (final concentration 50-100 µM) to all wells to start the reaction.

    • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

    • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 310-320 nm and emission at 380-400 nm.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 values using non-linear regression analysis.

    Radioligand Binding Assay for Monoamine Transporters

    Rationale: This assay determines the affinity of a compound for SERT, DAT, and NET by measuring its ability to compete with a radiolabeled ligand that specifically binds to the transporter. This is crucial for identifying potential off-target interactions that could lead to undesirable side effects.[8]

    Experimental Workflow:

    Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis membranes Prepare Cell Membranes (from HEK293 cells expressing SERT, DAT, or NET) plate Combine Membranes, Compound, & Radioligand in Plate membranes->plate reagents Prepare Reagents: - Test Compound Dilutions - Radioligand ([³H]-Citalopram, etc.) - Non-specific binding control reagents->plate incubate Incubate to Equilibrium (60-120 min, RT) plate->incubate filtrate Harvest & Wash via Filtration incubate->filtrate count Scintillation Counting (CPM) filtrate->count analyze Calculate Specific Binding Determine Ki Values count->analyze

    Caption: Workflow for the radioligand binding assay.

    Detailed Protocol:

    • Membrane Preparation: Culture HEK293 cells stably expressing the human monoamine transporter of interest. Harvest the cells, homogenize, and isolate the membrane fraction by centrifugation.

    • Assay Setup: In a 96-well plate, combine the cell membranes (10-50 µg protein/well), serial dilutions of the test compound, and a specific radioligand (e.g., [³H]-Citalopram for SERT) at a concentration near its Kd.

    • Binding Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

    • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

    • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled inhibitor) from total binding. Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

    Cellular Thermal Shift Assay (CETSA)

    Rationale: CETSA provides evidence of target engagement within a more physiologically relevant context—the intact cell. The principle is that a protein becomes more thermally stable when bound to a ligand. By heating the cells and measuring the amount of soluble target protein remaining, we can confirm that the compound binds to its intended target in a cellular environment.[9][10][11]

    Experimental Workflow:

    CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_detection Detection & Analysis treat_cells Treat Intact Cells with Test Compound or Vehicle heat_cells Heat Cells at a Range of Temperatures treat_cells->heat_cells lyse_cells Lyse Cells (e.g., freeze-thaw) heat_cells->lyse_cells centrifuge Separate Soluble & Aggregated Proteins via Centrifugation lyse_cells->centrifuge quantify Quantify Soluble Protein (e.g., Western Blot, ELISA) centrifuge->quantify analyze Generate Melt Curve Determine Thermal Shift quantify->analyze

    Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

    Detailed Protocol:

    • Cell Treatment: Treat cultured cells (e.g., SH-SY5Y neuroblastoma cells, which endogenously express MAOs) with the 1-Cyclopropyl-1-thien-2-ylmethanamine compound or vehicle control for a specified time.

    • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

    • Cell Lysis: Lyse the cells using a method such as freeze-thaw cycles.

    • Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by high-speed centrifugation.

    • Protein Quantification: Determine the protein concentration of the soluble fractions.

    • Target Detection: Analyze the amount of soluble target protein (e.g., MAO-B) in each sample by Western blotting or a high-throughput method like an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

    Signaling Pathways

    Monoamine Oxidase in Neuronal Signaling:

    MAOs play a crucial role in regulating the levels of monoamine neurotransmitters in the presynaptic neuron. By catalyzing the oxidative deamination of these neurotransmitters, MAOs terminate their signaling activity.[12][13]

    MAO_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO-A/B) (on mitochondrial outer membrane) Neurotransmitter->MAO Degradation VMAT Vesicular Monoamine Transporter (VMAT) Neurotransmitter->VMAT Metabolites Inactive Aldehyde Metabolites + H₂O₂ + NH₃ MAO->Metabolites Vesicle Synaptic Vesicle VMAT->Vesicle Packaging NT_Cleft Neurotransmitters Vesicle->NT_Cleft Release Reuptake Reuptake Transporter (SERT, DAT, NET) Reuptake->Neurotransmitter NT_Cleft->Reuptake Reuptake Receptor Postsynaptic Receptors NT_Cleft->Receptor Binding

    Caption: Role of MAO in monoamine neurotransmitter metabolism.

    Conclusion

    The comprehensive evaluation of a compound's target specificity is a cornerstone of modern drug discovery. For novel molecules like 1-Cyclopropyl-1-thien-2-ylmethanamine and its analogs, a multi-faceted approach is essential. The combination of in vitro enzyme inhibition assays, radioligand binding assays, and cellular thermal shift assays provides a robust framework for not only determining the primary mechanism of action but also for identifying potential off-target interactions. This rigorous, data-driven approach is critical for advancing promising new chemical entities toward clinical development.

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